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  • Product: L-Lysine mono(3-methyl-2-oxobutyrate)
  • CAS: 78000-30-3

Core Science & Biosynthesis

Exploratory

Technical Monograph: Pharmacokinetics of L-Lysine mono(3-methyl-2-oxobutyrate) in vivo

Executive Summary This technical guide details the pharmacokinetic (PK) profile, metabolic fate, and bioanalytical quantification of L-Lysine mono(3-methyl-2-oxobutyrate) (CAS: 78000-30-3). This compound is a double salt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the pharmacokinetic (PK) profile, metabolic fate, and bioanalytical quantification of L-Lysine mono(3-methyl-2-oxobutyrate) (CAS: 78000-30-3). This compound is a double salt comprising the essential amino acid L-Lysine and the keto-analogue of Valine, 3-methyl-2-oxobutyrate (also known as


-ketoisovalerate or KIV).

Primarily utilized in nephrology for Chronic Kidney Disease (CKD) management, this compound functions via a "nitrogen-sparing" mechanism. Upon administration, the salt dissociates: the lysine moiety addresses amino acid deficiency, while the KIV moiety scavenges excess nitrogen to undergo transamination into Valine. This guide provides researchers with the mechanistic grounding and experimental protocols necessary to evaluate this compound in vivo.

Physicochemical Properties & Dissociation Kinetics

The pharmacokinetic behavior of L-Lysine mono(3-methyl-2-oxobutyrate) cannot be modeled as a single monolithic entity. In the aqueous environment of the gastrointestinal tract, the salt undergoes rapid ionic dissociation.

  • Component A (Cation): L-Lysine (

    
    )[1]
    
  • Component B (Anion): 3-methyl-2-oxobutyrate /

    
    -Ketoisovalerate (KIV) (
    
    
    
    )

Key Pharmacokinetic Principle: The systemic exposure (AUC) is defined by the independent absorption and elimination kinetics of these two distinct moieties, which utilize separate transport systems.

Absorption Mechanisms (The "Split" Pathway)

Unlike intact peptides which may utilize PEPT1 transporters, this salt dissociates prior to absorption. The uptake involves two distinct, non-competitive pathways.

L-Lysine Absorption

Lysine is a cationic amino acid. Its intestinal uptake is mediated primarily by System


  (heterodimeric amino acid transporters rBAT/SLC3A1) and System 

(CAT-1/SLC7A1).
  • Kinetics: Active transport; saturation kinetics observed at high doses.

  • Interference: Competitive inhibition by Arginine or Ornithine.

3-methyl-2-oxobutyrate (KIV) Absorption

KIV is a monocarboxylate.[2] It does not utilize amino acid transporters.[3] Instead, it relies on Monocarboxylate Transporters (MCTs) , specifically MCT1 (SLC16A1), which is proton-coupled.[3][4][5][6]

  • Kinetics: Proton-dependent uptake (

    
     symport).
    
  • Efficiency: High bioavailability, but absorption rates are generally slower than their corresponding amino acids due to the reliance on pH gradients.

Visualization: Dual-Pathway Absorption

The following diagram illustrates the dissociation and divergent transport mechanisms.

AbsorptionPathways Lumen Gut Lumen (Dissociation Zone) Salt L-Lysine mono(3-methyl-2-oxobutyrate) Lys_Lumen L-Lysine (+) Salt->Lys_Lumen Ionic Dissociation KIV_Lumen KIV (Keto-Valine) (-) Salt->KIV_Lumen Enterocyte Enterocyte Cytosol Lys_Lumen->Enterocyte CAT-1 / System b0,+ KIV_Lumen->Enterocyte MCT1 (H+ Symport) Blood Portal Circulation Enterocyte->Blood Basolateral Efflux

Figure 1: Divergent absorption pathways. The salt dissociates in the lumen; Lysine enters via cationic amino acid transporters, while KIV utilizes proton-coupled monocarboxylate transporters.

Metabolic Fate & Pharmacodynamics

Once in systemic circulation, the two components diverge further in their metabolic utility.

The Nitrogen-Sparing Effect (KIV)

This is the therapeutic core of the compound. KIV is the "carbon skeleton" of Valine.

  • Transamination: In muscle and liver, Branched-Chain Aminotransferases (BCAT) transfer an amino group (often from Glutamate/Glutamine) to KIV.

  • Conversion: KIV +

    
     (via Glutamate) 
    
    
    
    L-Valine.
  • Result: This process consumes nitrogen (detoxifying ammonia) and generates essential amino acids (Valine) for protein synthesis.

Lysine Utilization

Lysine is unique among amino acids as it does not undergo reversible transamination.[7]

  • Protein Synthesis: Incorporated directly into skeletal muscle.

  • Catabolism: Occurs almost exclusively in the liver via the Saccharopine Pathway .[7] Lysine condenses with

    
    -ketoglutarate to form Saccharopine, eventually yielding Acetyl-CoA (Ketogenic).[7]
    

MetabolicFate KIV Plasma KIV Valine L-Valine (Synthesized) KIV->Valine BCAT (Transamination) Lys Plasma Lysine Protein Muscle Protein Lys->Protein Saccharopine Saccharopine (Liver) Lys->Saccharopine Irreversible Catabolism Nitrogen Nitrogen Pool (Ammonia/Glutamine) Nitrogen->Valine Nitrogen Scavenging Valine->Protein TCA TCA Cycle (Energy) Saccharopine->TCA

Figure 2: Metabolic divergence. KIV scavenges nitrogen to become Valine (Anabolic), while Lysine is either incorporated into protein or catabolized via Saccharopine (Catabolic).

Pharmacokinetic Parameters

The following parameters represent the kinetic behavior of the dissociated moieties in a typical mammalian model (Rat/Human) following oral administration.

ParameterL-Lysine (Moiety)3-methyl-2-oxobutyrate (KIV)

0.5 – 1.0 hours0.5 – 1.5 hours

Dose-dependent (Linear up to 3g)Rapid spike, returns to baseline quickly
Bioavailability (

)
> 90%~80-90% (Subject to first-pass liver oxidation)
Half-life (

)
5 – 7 hours (Intracellular reservoir)< 1 hour (Rapid transamination)
Elimination Renal (if threshold exceeded) / HepaticExhaled as

(Oxidation) or Renal
Volume of Dist. High (concentrates in muscle)Moderate (Extracellular fluid)

Note: KIV levels in plasma are naturally low (< 15


M) but can rise 10-fold post-administration before rapid conversion to Valine.

Bioanalytical Protocol: Quantification in Plasma

Measuring this compound requires a split-assay approach due to the chemical instability of


-keto acids (KIV) compared to the stability of Lysine.
Challenge: Keto-Acid Instability

-keto acids like KIV are heat-labile and prone to decarboxylation during sample preparation. Direct injection without derivatization leads to poor reproducibility. 
Recommended Workflow (LC-MS/MS)
Part A: L-Lysine Quantification[8]
  • Method: HILIC-MS/MS (Positive Mode).

  • Pre-treatment: Protein precipitation with Acetonitrile (1:3 v/v).

  • Internal Standard: L-Lysine-

    
    .
    
  • Column: Amide or ZIC-HILIC column.

Part B: KIV Quantification (Derivatization Required)
  • Reagent: o-phenylenediamine (OPD).

  • Reaction: OPD reacts with the

    
    -keto group to form a stable Quinoxalinol derivative .
    
  • Internal Standard:

    
    -ketoisovalerate-
    
    
    
    (must be added before derivatization).

Step-by-Step Derivatization Protocol:

  • Aliquot: 50

    
    L Plasma.
    
  • Acidify: Add 10

    
    L 2M HCl (Stabilizes keto acid).
    
  • Derivatize: Add 50

    
    L of 10 mM OPD in 0.5M HCl.
    
  • Incubate: 60°C for 20 minutes (Dark).

  • Extract: Liquid-Liquid Extraction (Ethyl Acetate) OR Protein Precipitation.

  • Analyze: Reverse Phase LC-MS/MS (C18 Column).

Bioanalysis Sample Plasma Sample (Contains Lys + KIV) Split Split Aliquots Sample->Split LysPath Aliquot A: Lysine Split->LysPath KIVPath Aliquot B: KIV Split->KIVPath PPT Protein Precipitation (ACN) LysPath->PPT HILIC HILIC LC-MS/MS (Underivatized) PPT->HILIC Deriv Derivatization (o-phenylenediamine / 60°C) KIVPath->Deriv Quinox Stable Quinoxalinol Derivative Deriv->Quinox RPLC Reverse Phase LC-MS/MS Quinox->RPLC

Figure 3: Split-stream bioanalytical workflow ensuring stability of the keto-analogue via OPD derivatization.

References

  • Walser, M. (1984).[9] Therapeutic aspects of branched-chain amino and keto acids. Clinical Science, 66(1), 1-15.[9] Link

  • Afshar, M. M., & van Hall, G. (2023).[10] LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma.[10][11][12] Journal of Chromatography B, 1230, 123906.[10] Link

  • Halestrap, A. P. (2013).[4] The monocarboxylate transporter family—Structure and functional characterization. IUBMB Life, 65(10), 837-849. Link

  • Pauly, D. F., et al. (2011). Pharmacokinetics of amine-derivatized keto acids.
  • CymitQuimica. (n.d.). L-Lysine, mono(3-methyl-2-oxobutanoate) Product Data. Link

  • Blomstrand, E., et al. (2006). Branched-chain amino acids activate key enzymes in protein synthesis after physical exercise. The Journal of Nutrition, 136(1), 269S-273S. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Quantification of L-Lysine mono(3-methyl-2-oxobutyrate) via Mixed-Mode HPLC

Executive Summary This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the simultaneous quantification of L-Lysine and 3-methyl-2-oxobutyrate (also known as -ketoisovalerate o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the simultaneous quantification of L-Lysine and 3-methyl-2-oxobutyrate (also known as


-ketoisovalerate or KIV).

Analyzing this pharmaceutical salt presents a unique chromatographic challenge: it consists of a highly polar, basic amino acid (Lysine) and a hydrophobic, acidic keto acid (KIV). Traditional C18 Reversed-Phase (RP) methods fail to retain Lysine, while standard ion-exchange methods may not adequately resolve the hydrophobic keto acid.

The Solution: We utilize Mixed-Mode Chromatography (Reverse-Phase + Cation Exchange). This approach employs a stationary phase with both hydrophobic alkyl chains and acidic functional groups, allowing for the simultaneous retention of the acidic KIV (via hydrophobic interaction) and the basic Lysine (via cation exchange) in a single isocratic run.

Chemical Context & Method Strategy

The Analytes
  • L-Lysine: A basic amino acid (

    
    ). At acidic pH, it carries a double positive charge. It lacks a strong chromophore, requiring low-UV detection (205-210 nm) or Charged Aerosol Detection (CAD).
    
  • 3-methyl-2-oxobutyrate (KIV): An

    
    -keto acid (
    
    
    
    ). It is the keto-analogue of Valine. It possesses a carbonyl group allowing UV detection at 210-220 nm.
The Separation Mechanism

The chosen stationary phase (Mixed-Mode C18/SCX) operates on a dual mechanism:

  • ** hydrophobic Interaction:** Retains the organic backbone of KIV.

  • Cation Exchange: The negatively charged surface groups retain the positively charged Lysine.

Visualization of Method Logic

MethodLogic Salt L-Lysine mono(3-methyl-2-oxobutyrate) Dissociation Dissociation in Mobile Phase Salt->Dissociation Lysine L-Lysine (+) (Hydrophilic/Basic) Dissociation->Lysine KIV KIV (-/Neutral) (Hydrophobic/Acidic) Dissociation->KIV Column Mixed-Mode Column (C18 + SCX Ligands) Lysine->Column KIV->Column Mech_Lys Mechanism A: Cation Exchange Column->Mech_Lys Retains Lys Mech_KIV Mechanism B: Reversed-Phase Column->Mech_KIV Retains KIV Detection UV Detection (210 nm) Mech_Lys->Detection Mech_KIV->Detection

Figure 1: Dual-mechanism retention strategy ensuring simultaneous quantification of basic and acidic species.

Experimental Protocol

Equipment & Reagents[1]
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD/VWD).

  • Column: SIELC Primesep 100 (4.6 x 150 mm, 5 µm) or equivalent Mixed-Mode C18/SCX column.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Phosphoric Acid (85%, HPLC Grade) or Sulfuric Acid.

    • Water (Milli-Q/18.2 MΩ).

    • Reference Standards: L-Lysine HCl (USP), Calcium 3-methyl-2-oxobutyrate (Sigma).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase 20% ACN / 80% Water with 0.1%

Acidic pH ensures Lysine is ionized (

) for cation exchange and suppresses KIV ionization (

) for RP retention.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Vol 5 - 10 µLLow volume prevents peak broadening of the early eluting KIV.
Temperature 30°CMaintains reproducible kinetics for ion exchange.
Detection UV @ 210 nmCritical: Lysine has negligible absorbance >215 nm. KIV absorbs well here.
Run Time 15 MinutesSufficient for separation and re-equilibration.
Sample Preparation Workflow

Step 1: Stock Solution Preparation

  • Lysine Stock: Weigh 50 mg L-Lysine HCl into a 50 mL volumetric flask. Dissolve in Mobile Phase. (Conc: ~1 mg/mL).

  • KIV Stock: Weigh 50 mg Calcium 3-methyl-2-oxobutyrate into a 50 mL volumetric flask. Dissolve in Mobile Phase. (Conc: ~1 mg/mL). Note: Correct for Calcium salt weight stoichiometry.

Step 2: Sample Extraction

  • Weigh 100 mg of L-Lysine mono(3-methyl-2-oxobutyrate) raw material.

  • Transfer to 100 mL volumetric flask.

  • Add 80 mL Mobile Phase (Diluent).

  • Sonicate for 10 minutes (Keep temp < 25°C to prevent degradation).

  • Dilute to volume with Mobile Phase.

  • Filter through 0.22 µm PVDF filter into HPLC vial.

Method Validation & Performance

Based on ICH Q2(R1) guidelines.

System Suitability Criteria

Before running samples, ensure the system meets these metrics:

  • Resolution (

    
    ):  > 2.0 between KIV (typically elutes first via RP) and Lysine (elutes later via SCX).
    
  • Tailing Factor (

    
    ):  0.8 – 1.5 for both peaks. Note: Lysine may tail if silanols are active; the mixed-mode phase usually masks this.
    
  • Precision (RSD): < 1.0% for retention time; < 2.0% for peak area (n=6).

Linearity & Range

Construct a 5-point calibration curve.

  • Range: 80% to 120% of target concentration (e.g., 0.8 mg/mL to 1.2 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1]
Stoichiometric Calculation

To verify the 1:1 salt composition:




  • MW L-Lysine: 146.19 g/mol

  • MW KIV (Free Acid): 116.12 g/mol

Troubleshooting Guide

IssueProbable CauseCorrective Action
Lysine Peak Broad/Tailing Ionic interaction overload or pH too high.Lower pH to 2.0-2.5; Increase buffer strength slightly; Ensure column is dedicated to this method.
KIV Eluting Too Fast Insufficient hydrophobicity.Decrease ACN % (e.g., go to 10% ACN).
Baseline Drift UV absorbance of mobile phase.Ensure HPLC-grade Phosphoric Acid is used.[2] Avoid TFA if detecting at 205 nm (TFA absorbs UV).
Ghost Peaks Contaminated water/buffer.Use fresh Milli-Q water; Filter buffer through 0.2 µm membrane.

References

  • Thermo Fisher Scientific. (2018). Assay analysis of keto-analogues of essential amino acid calcium salt. AppsLab Library. Link

  • S. Garg et al. (2021). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. Molecules, 26(14), 4173. Link

  • SIELC Technologies. (n.d.). HPLC Separation of Lysine and Arginine from Other Amino Acids.[3][4]Link

  • Thakkar, R. et al. (2012).[2] Ultra Performance Liquid Chromatographic Method for Quantitative Analysis of Some Keto-Analogues of Essential Amino Acid Calcium Salt. Journal of Liquid Chromatography & Related Technologies. Link

  • Creative Proteomics. (n.d.). Lysine Quantification Methods for Research and Biotech Applications.Link

Sources

Application

Application Note: High-Purity Synthesis of L-Lysine Mono(3-methyl-2-oxobutyrate)

Abstract & Introduction L-Lysine mono(3-methyl-2-oxobutyrate), also known as L-Lysine -ketoisovalerate , is a specialized amino acid salt used primarily in the management of Chronic Kidney Disease (CKD). It belongs to a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

L-Lysine mono(3-methyl-2-oxobutyrate), also known as L-Lysine


-ketoisovalerate , is a specialized amino acid salt used primarily in the management of Chronic Kidney Disease (CKD). It belongs to a class of "keto-analogues" that provide essential carbon skeletons for protein synthesis without introducing additional nitrogen, thereby reducing ureagenesis.[1]

While Calcium salts of


-keto acids are commercially common (e.g., in Ketosteril®), they pose a risk of hypercalcemia in certain patient populations.[1] The L-Lysine salt variant offers a dual benefit: it avoids calcium overload and simultaneously supplements L-Lysine, an essential amino acid often deficient in renal diets.

Technical Challenge: The primary synthesis challenge lies in the instability of the precursor, 3-methyl-2-oxobutyric acid (free acid), which is prone to spontaneous decarboxylation and oxidation. This protocol details a robust, low-temperature neutralization strategy and a cation-exchange method for researchers starting from stable calcium salts.

Chemical Basis & Stoichiometry[1]

The synthesis is a stoichiometric acid-base neutralization reaction between the basic


-amino group of L-Lysine and the carboxylic acid group of 3-methyl-2-oxobutyric acid.
  • Reactant A: L-Lysine (Free Base) | MW: 146.19 g/mol | pKa

    
     10.5 (
    
    
    
    -NH
    
    
    )
  • Reactant B: 3-methyl-2-oxobutyric acid | MW: 116.12 g/mol | pKa

    
     3.5 (-COOH)
    
  • Product: L-Lysine mono(3-methyl-2-oxobutyrate) | MW: 262.31 g/mol

  • Reaction Type: Exothermic Neutralization[1]

Reaction Scheme

[2]

Materials & Equipment

Reagents
ReagentSpecificationPurpose
L-Lysine (Free Base) >98.5%, USP GradeCation source.[3] Note: Do not use Lysine HCl unless using ion exchange.[1]
3-methyl-2-oxobutyric acid >95%, Liquid/FrozenAnion source. Must be stored at -20°C.[4]
Calcium 3-methyl-2-oxobutyrate >98%Alternative stable precursor for Method B.
Ethanol (Absolute) ACS Reagent GradeAnti-solvent for crystallization.
Amberlite® IR-120 H+ FormCation exchange resin (for Method B).
Deionized Water (DI) 18.2 M

Primary solvent.[1]
Equipment
  • Jacketed glass reactor (1L) with overhead stirrer.[1]

  • Lyophilizer (Freeze Dryer).[1]

  • Rotary Evaporator (set to <40°C).

  • pH Meter (calibrated to 4.01 and 7.00).

  • Chromatography column (for Method B).[1]

Experimental Protocols

Method A: Direct Neutralization (From Free Acid)

Best for high-throughput synthesis when fresh keto-acid precursor is available.

Workflow Diagram:

Synthesis_Method_A Start Start: Reagent Prep Dissolution 1. Dissolve L-Lysine (Solvent: Water, Temp: 5°C) Start->Dissolution Addition 2. Add Keto-Acid (Dropwise, pH Monitoring) Dissolution->Addition Exothermic Control Reaction 3. Equilibrium (pH 6.0 - 6.5, 30 mins) Addition->Reaction Target pH Reached Filtration 4. Filtration (0.22 µm, Remove Particulates) Reaction->Filtration Crystallization 5. Crystallization (Add Ethanol, Chill to 4°C) Filtration->Crystallization Anti-solvent Addition Drying 6. Vacuum Drying (<40°C, 24h) Crystallization->Drying

Caption: Direct neutralization workflow ensuring thermal stability of the keto-acid moiety.

Step-by-Step Procedure:

  • Preparation: Chill 100 mL of DI water to 5°C in a jacketed reactor.

  • Lysine Dissolution: Add 14.62 g (0.1 mol) of L-Lysine Free Base. Stir until completely dissolved. The solution will be alkaline (pH > 10).

  • Acid Addition: Slowly add 11.61 g (0.1 mol) of 3-methyl-2-oxobutyric acid dropwise.

    • Critical Control: Maintain temperature <10°C. The reaction is exothermic.

    • Endpoint: Stop addition when pH reaches 6.0 ± 0.2 .[1] Do not overshoot; the keto acid is unstable in highly acidic environments.

  • Equilibration: Stir for 30 minutes at 5°C.

  • Purification:

    • Add 1.0 g activated charcoal (to remove color impurities).[5] Stir for 15 mins.

    • Filter through a 0.22

      
      m membrane.[1]
      
  • Isolation (Option 1 - Lyophilization): Freeze the filtrate immediately and lyophilize. This yields a white, hygroscopic powder (Quantitative yield).[1]

  • Isolation (Option 2 - Crystallization):

    • Concentrate the filtrate to approx. 40 mL using a rotary evaporator (Bath temp < 35°C).

    • Slowly add 300 mL of cold Ethanol (Absolute) with vigorous stirring.

    • Allow to stand at 4°C for 12 hours. Filter the crystals and dry under vacuum at 30°C.

Method B: Cation Exchange (From Calcium Salt)

Best for labs where the free keto-acid is unavailable or degraded. Uses the stable Calcium salt.

Workflow Diagram:

Synthesis_Method_B CaSalt Input: Calcium Salt (Ca-3-methyl-2-oxobutyrate) Resin Cation Exchange Column (Amberlite IR-120, H+ Form) CaSalt->Resin Dissolved in H2O Elution Eluate: Free Acid (pH < 2.0) Resin->Elution Acid Release Waste Waste: Ca2+ retained Resin->Waste Ca2+ Trapped Neutralization Immediate Neutralization (+ L-Lysine Base) Elution->Neutralization Rapid Processing

Caption: Ion-exchange protocol to generate unstable free acid in-situ from stable Calcium precursor.

Step-by-Step Procedure:

  • Resin Preparation: Pack a glass column with 50 g of Amberlite IR-120 (Strong Acid Cation Exchange).[1] Wash with 200 mL 1M HCl, then rinse with DI water until eluate is neutral.[1]

  • Precursor Dissolution: Dissolve 13.5 g (0.05 mol) of Calcium 3-methyl-2-oxobutyrate in 150 mL DI water. (Note: Solubility may be slow; mild warming to 30°C is acceptable).[1]

  • Exchange: Pass the calcium salt solution through the column at a rate of 2 mL/min.

    • Mechanism:[1][4][5][6][7]

      
      
      
  • Collection: Collect the acidic eluate in a vessel already containing a stirred solution of 14.6 g L-Lysine in 50 mL water.

    • Why? This prevents the unstable free keto acid from sitting in a highly acidic state. It is neutralized immediately upon elution.[1]

  • Adjustment: Check final pH. Adjust to 6.0 using small amounts of Lysine (if acidic) or free keto acid (if basic).

  • Workup: Proceed to Lyophilization or Crystallization as in Method A.

Quality Control & Validation

Every batch must be validated for stoichiometry and absence of degradation products.

ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder.[8]
Identification H-NMR (D

O)
Lysine peaks (3.02, 1.71 ppm) + Keto-acid methyl doublet (1.1 ppm).[1]
pH (10% soln) Potentiometric5.5 – 6.5
Calcium Content ICP-MS< 0.1% (Critical if using Method B).
Water Content Karl Fischer< 5.0% (Product is hygroscopic).[1]
Troubleshooting Guide
  • Problem: Product is a sticky oil/gum.

    • Cause: Residual water or excess keto-acid.

    • Solution: Use lyophilization instead of rotary evaporation.[1] Ensure strict 1:1 stoichiometry.

  • Problem: Yellow discoloration.

    • Cause: Oxidation of the keto-acid or high drying temperatures.

    • Solution: Keep all process steps <10°C. Use nitrogen blanketing.[1]

References

  • European Patent Office. (1990).[1] Alpha-Keto acid/amino acid salt compounds and a process for their production (EP0376215B1).[5]Link

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 5962, L-Lysine.[1]Link

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 9956, 3-Methyl-2-oxobutanoic acid.Link

  • Walzer, M., et al. (1984).[1] Branched-chain amino acids and keto acids in chronic renal failure. Kidney International.[1] Link

  • Baseclick. (2023).[1] L-lysine hydrochloride properties and solubility.[9]Link

Sources

Method

Technical Guide: Preparation and Use of Aqueous Solutions of L-Lysine mono(3-methyl-2-oxobutyrate) for Advanced Cell Culture Applications

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the preparation, sterilization, and application of aqueous solution...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the preparation, sterilization, and application of aqueous solutions of L-Lysine mono(3-methyl-2-oxobutyrate) for cell culture. This compound serves as a dual-source nutrient, delivering the essential amino acid L-Lysine and α-ketoisovalerate (3-methyl-2-oxobutyrate), the metabolic precursor to L-Valine. By detailing the biochemical rationale, providing step-by-step protocols, and outlining critical quality control measures, this document equips researchers with the necessary information to reliably incorporate this supplement into their experimental workflows, particularly in metabolic studies, media optimization, and bioprocess development.

Introduction: The Biochemical Rationale

Amino acids are fundamental building blocks for cellular growth, proliferation, and function.[1] L-Lysine is an essential amino acid critical for protein synthesis, post-translational modifications (e.g., histone methylation), and the synthesis of carnitine, which is vital for fatty acid metabolism.[2][3]

The second component, 3-methyl-2-oxobutyrate, also known as α-ketoisovalerate, is the α-keto acid analog of the essential amino acid L-Valine. Within the cell, it can be converted back to L-Valine through the action of branched-chain amino acid aminotransferases (BCATs). This reversible transamination makes it a valuable, stable precursor that can support cellular needs for L-Valine.

The use of L-Lysine mono(3-methyl-2-oxobutyrate) offers several advantages in cell culture:

  • Enhanced Stability: Provides a stable source of a key metabolic precursor.

  • Metabolic Research: Enables precise metabolic flux analysis and studies on amino acid metabolism, similar to how α-ketoisocaproate (the precursor to Leucine) is used.[4]

  • Nutrient Delivery: Efficiently delivers two essential components (Lysine and a Valine precursor) in a single, highly soluble molecule.[5]

This guide provides the technical protocols to harness these benefits effectively and reproducibly.

Metabolic Fate of L-Lysine mono(3-methyl-2-oxobutyrate)

The diagram below illustrates the intracellular processing of the compound's two components. L-Lysine is primarily incorporated into proteins, while α-ketoisovalerate enters the branched-chain amino acid pathway to be converted into L-Valine.

Fig 1. Intracellular fate of L-Lysine and α-ketoisovalerate.

Compound Properties and Data

Accurate preparation begins with understanding the compound's physical and chemical properties.

PropertyValueSource
Synonyms L-Lysine α-ketoisovalerate[5]
Molecular Formula C₁₁H₂₂N₂O₅[5][6]
Molecular Weight 262.30 g/mol [5][6]
Appearance White crystalline powderInferred from similar compounds
Solubility Highly soluble in water[5][7]

Core Principles for Solution Preparation

Adherence to aseptic technique is paramount to prevent contamination. All media, supplements, and reagents must be handled in a bio-safety cabinet and sterilized appropriately.[8]

  • Sterility: Cell culture media and supplements are rich environments for microbial growth. Filtration through a 0.2 or 0.22 µm membrane filter is the standard method for sterilizing heat-labile solutions, effectively removing bacteria and fungi.[9][10]

  • pH Control: Most mammalian cell lines thrive in a narrow pH range, typically between 7.2 and 7.4.[11][12] The pH of the prepared stock solution must be measured and adjusted before sterile filtration, as the process itself can cause a slight increase in pH due to CO₂ outgassing.[11]

  • Osmolality: While a concentrated stock solution will be hypertonic, its final dilution in the culture medium should not significantly alter the medium's final osmolality (typically 280-320 mOsm/kg). This protocol is designed to minimize such effects.

Materials and Equipment

  • L-Lysine mono(3-methyl-2-oxobutyrate) powder

  • Cell Culture Grade Water (e.g., WFI or equivalent)

  • 1 N Hydrochloric Acid (HCl), sterile-filtered

  • 1 N Sodium Hydroxide (NaOH), sterile-filtered

  • Sterile serological pipettes and conical tubes (15 mL, 50 mL)

  • Calibrated pH meter with a micro-probe

  • Sterile, disposable syringe filters (0.22 µm pore size, low protein binding membrane like PVDF or PES)

  • Sterile syringes (10 mL, 20 mL)

  • Sterile, cryo-safe storage vials

  • Analytical balance

  • Stir plate and sterile stir bar

  • Bio-safety cabinet (Class II)

Protocol: Preparation of a 100 mM Sterile Stock Solution

This protocol details the preparation of a 100 mL, 100 mM stock solution. This concentration is typically 100-200x the final working concentration, allowing for minimal volume addition to the culture medium.

Step 1: Calculation
  • Molecular Weight (MW): 262.30 g/mol

  • Desired Concentration (C): 100 mM = 0.1 mol/L

  • Desired Volume (V): 100 mL = 0.1 L

  • Mass (m) required: m = C x V x MW

  • Calculation: m = 0.1 mol/L x 0.1 L x 262.30 g/mol = 0.2623 g

Step 2: Dissolution
  • Within a bio-safety cabinet, add a sterile stir bar to a sterile 150 mL beaker or flask.

  • Add approximately 80 mL of cell culture grade water.

  • Weigh out 0.2623 g of L-Lysine mono(3-methyl-2-oxobutyrate) powder and add it to the water while stirring. Do not heat the solution.

  • Continue stirring until the powder is completely dissolved. The high solubility of lysine derivatives should result in a clear, colorless solution.[5]

Step 3: pH Measurement and Adjustment
  • Calibrate the pH meter according to the manufacturer's instructions using standard buffers (pH 4, 7, and 10).[13]

  • Aseptically introduce the pH probe into the solution.

  • Measure the initial pH. The solution will likely be slightly basic due to the presence of the basic amino acid L-Lysine.

  • Adjust the pH to 7.2 . Add 1 N HCl dropwise to lower the pH or 1 N NaOH to raise it.[11][14] Stir continuously and allow the reading to stabilize after each addition.

    • Rationale: Adjusting the pH to slightly below the final target of 7.4 accounts for the potential 0.1-0.2 unit rise that can occur during filtration.[11]

Step 4: Final Volume Adjustment
  • Transfer the pH-adjusted solution to a 100 mL sterile graduated cylinder.

  • Add cell culture grade water to bring the final volume to exactly 100 mL. This is known as "quantity sufficient" (QS).

  • Transfer back to the flask and stir briefly to ensure homogeneity.

Step 5: Sterile Filtration and Storage
  • Draw the solution into a sterile syringe appropriately sized for the volume.

  • Attach a 0.22 µm sterile syringe filter to the syringe tip.

  • Dispense the solution through the filter into sterile, labeled cryovials (e.g., 1 mL aliquots).

    • Expert Tip: Aliquoting prevents repeated freeze-thaw cycles which can degrade some compounds and increases the risk of contamination.

  • Storage:

    • Short-term (up to 2 weeks): Store at 2-8°C.[15]

    • Long-term (up to 1 year): Store at -20°C or -80°C.[16][17]

Protocol: Supplementing Cell Culture Medium

The final working concentration of L-Lysine mono(3-methyl-2-oxobutyrate) will depend on the specific cell line and experimental goals. A typical starting concentration is between 0.5 mM and 1.0 mM.[18][19]

Example: Preparing 500 mL of medium with a final concentration of 1.0 mM.

  • Stock Concentration (C1): 100 mM

  • Final Concentration (C2): 1.0 mM

  • Final Volume (V2): 500 mL

  • Volume of Stock to Add (V1): V1 = (C2 x V2) / C1

  • Calculation: V1 = (1.0 mM x 500 mL) / 100 mM = 5.0 mL

Procedure:

  • Aseptically transfer 500 mL of your basal medium (e.g., DMEM) into a sterile container.

  • Add other required supplements (e.g., FBS, antibiotics).

  • Add 5.0 mL of the 100 mM sterile stock solution of L-Lysine mono(3-methyl-2-oxobutyrate).

  • Mix gently and the medium is ready for use.

Quality Control and Validation

To ensure reproducibility, the following checks should be performed:

  • Final pH Check: After adding all supplements to your basal medium, you can measure the pH of the final "complete" medium to ensure it remains within the optimal range (7.2-7.4).

  • Visual Inspection: The stock solution and final medium should be clear and free of any precipitates or signs of microbial growth.

  • Sterility Test: To validate the aseptic technique, incubate a small aliquot of the stock solution or final medium at 37°C for 48-72 hours. Any cloudiness indicates contamination.

General Workflow Diagram

The following diagram provides a high-level overview of the entire preparation and application process.

Fig 2. Workflow for preparing the 100 mM stock solution.

References

  • GMP Plastics. (2025, March 28). Sterile Filtration in Cell Culture: Importance & Best Practices.
  • Cytiva. (2024, May 30). Solutions for lab scale sterile filtration and clarification.
  • Plant Cell Technology. (2023, February 2). How To Adjust The pH Of The Tissue Culture Media.
  • Sigma-Aldrich. Sterile Filter Selection for Cell Culture Media Preparation.
  • Scientific Bioprocessing. pH In Cell Culture - How Does pH Buffered Culture Media Work?.
  • ResearchGate. (2022, June 28). How can I increase/decrease pH of cell culture media (DMEM)?.
  • Captivate Bio. Understanding pH and Osmolality in Cell Culture Media.
  • Cell Biologics Inc. Cell Culture Supplements, Reagents.
  • YouTube. (2022, January 3). How to Prepare Sterile Media for Use in Tissue Culture.
  • Thermo Fisher Scientific. Cell Culture Media Preparation from Powder.
  • ResearchGate. (2015, November 16). How can store amino acids stock solutions?.
  • BenchChem. Application Note: Using α-Ketoisocaproic Acid in Cultured Cells to Study Metabolic Flux.
  • CymitQuimica. CAS 78000-30-3: L-Lysine, mono(3-methyl-2-oxobutanoate).
  • Reddit. (2024, July 13). Amino acid solution storage – please help.
  • Biotage. (2023, February 7). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?.
  • PMC - NIH. (2016, February 1). Amino acids in the cultivation of mammalian cells.
  • ChemicalBook. L-lysine mono(3-methyl-2-oxobutyrate).
  • Sigma-Aldrich. L -Lysine (L5501) - Product Information Sheet.
  • MDPI. Lysine Metabolism: Pathways, Regulation, and Biological Significance.
  • PLOS One. (2019, December 19). L-lysine protects C2C12 myotubes and 3T3-L1 adipocytes against high glucose damages and stresses.
  • Wikipedia. Lysine.
  • MDPI. (2025, September 9). Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement.
  • PubMed. (2018, September 1). Lysine Stimulates Protein Synthesis by Promoting the Expression of ATB0,+ and Activating the mTOR Pathway in Bovine Mammary Epithelial Cells.
  • MedchemExpress.com. L-Lysine | Essential Amino Acids.

Sources

Application

Application Note: Formulation and Characterization of Enteric-Coated L-Lysine mono(3-methyl-2-oxobutyrate) for Targeted Intestinal Delivery

Abstract & Rationale L-Lysine mono(3-methyl-2-oxobutyrate), a salt combining the essential amino acid L-Lysine with the leucine metabolite α-ketoisocaproate (KIC), holds potential in nutritional and therapeutic applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

L-Lysine mono(3-methyl-2-oxobutyrate), a salt combining the essential amino acid L-Lysine with the leucine metabolite α-ketoisocaproate (KIC), holds potential in nutritional and therapeutic applications, including protein synthesis and muscle metabolism support.[1][2][3] However, oral delivery of such compounds presents challenges. The primary objectives for enteric coating this active pharmaceutical ingredient (API) are twofold: 1) to protect the API from the highly acidic environment of the stomach, which could potentially lead to degradation, and 2) to bypass the stomach to allow for targeted release and absorption in the more alkaline environment of the small intestine.[4][5][6] This strategy can enhance bioavailability and ensure the compound reaches its intended site of action in its active form.

This application note provides a comprehensive guide for researchers and formulation scientists, detailing two distinct and robust strategies for developing enteric-coated dosage forms of L-Lysine mono(3-methyl-2-oxobutyrate):

  • Strategy A: Aqueous-based film coating of multi-particulate pellets using a fluidized bed coater.

  • Strategy B: Organic solvent-based film coating of conventional tablets using a pan coater.

The guide includes detailed, step-by-step protocols for formulation, in-process controls, and critical quality attribute (CQA) testing, including United States Pharmacopeia (USP) compliant dissolution methods and high-performance liquid chromatography (HPLC) for assay.

The Principle of pH-Dependent Enteric Protection

The core of enteric delivery technology lies in the use of polymers whose solubility is dependent on the surrounding pH.[7] The gastrointestinal tract presents a natural pH gradient, moving from highly acidic in the stomach (pH 1.5-3.5) to progressively more alkaline in the small intestine (pH 5.5-7.5).[5] Enteric polymers are weak acids containing carboxyl functional groups that remain non-ionized and insoluble at low pH.[5][8] As the dosage form transitions to the higher pH of the intestine, these groups ionize, causing the polymer film to swell and dissolve, releasing the API.

Polymethacrylates, commercially known as EUDRAGIT®, are widely used synthetic polymers that can be tailored to dissolve at specific pH thresholds, allowing for precise targeting within the gastrointestinal tract.[9][10][11] This application note will utilize these versatile polymers to demonstrate formulation principles.

Enteric_Coating_Mechanism cluster_0 Stomach (pH 1.5 - 3.5) cluster_1 Small Intestine (pH > 5.5) Stomach Enteric-Coated Dosage Form (Polymer is Insoluble) Intestine Polymer Dissolves API is Released Stomach->Intestine Intestinal Entry (pH Increases) Ingestion Oral Ingestion Ingestion->Stomach Gastric Transit (Coating Intact)

Caption: Mechanism of pH-dependent enteric coating.

Pre-formulation & Material Characterization

Prior to formulation, it is essential to characterize the API and select appropriate excipients.

Table 1: API and Key Excipient Properties

MaterialSupplierGradeFunctionRationale for Selection
L-Lysine mono(3-methyl-2-oxobutyrate) VariesAPIActive IngredientThe compound of interest for targeted delivery.
Microcrystalline Cellulose (MCC) VariesPH-101Filler/BinderProvides excellent compressibility for tablets and forms a good matrix for pellets.
EUDRAGIT® L 30 D-55 EvonikPh.Eur., USP/NFEnteric Polymer (Aqueous)Anionic copolymer dispersion, dissolves at pH > 5.5. Ideal for aqueous processes.[9]
EUDRAGIT® L 100 EvonikPh.Eur., USP/NFEnteric Polymer (Organic)Anionic copolymer powder, dissolves at pH > 6.0. Suitable for organic solvent systems.[12]
Triethyl Citrate (TEC) VariesNFPlasticizerIncreases film flexibility and prevents cracking of the polymer coat.[7]
Talc VariesUSPGlidant/Anti-tacking AgentPrevents agglomeration of pellets or sticking of tablets during the coating process.
Isopropyl Alcohol VariesUSPSolventPrimary solvent for organic-based coating, provides good solubility for EUDRAGIT® L 100.
Magnesium Stearate VariesNFLubricantUsed in tablet formulation to prevent sticking to punches and dies during compression.

Experimental Workflows & Protocols

The following section details the complete workflow, from core preparation to final characterization.

Experimental_Workflow cluster_A Strategy A: Aqueous Coating (Pellets) cluster_B Strategy B: Organic Coating (Tablets) A1 Core Pellet Formulation (Extrusion/Spheronization) A2 Aqueous Coating Suspension (EUDRAGIT® L 30 D-55) A1->A2 A3 Fluidized Bed Coating A2->A3 A4 Curing A3->A4 QC Characterization & QC Testing A4->QC B1 Core Tablet Formulation (Direct Compression) B2 Organic Coating Solution (EUDRAGIT® L 100) B1->B2 B3 Pan Coating B2->B3 B3->QC Dissolution Protocol 5.1: In Vitro Dissolution (USP <711>) QC->Dissolution Assay Protocol 5.2: Assay & Purity (HPLC) QC->Assay

Caption: Overall experimental workflow.

Protocol 4.1: Strategy A - Aqueous Coating of Pellets in a Fluidized Bed Coater

This method is advantageous due to its high thermal efficiency and the avoidance of organic solvents.

4.1.1 Core Pellet Preparation (Extrusion-Spheronization)

  • Blending: Dry blend L-Lysine mono(3-methyl-2-oxobutyrate) and Microcrystalline Cellulose (MCC) in a 1:1 ratio by weight in a planetary mixer for 15 minutes to ensure homogeneity.

  • Wet Granulation: Slowly add purified water (approx. 40-50% w/w of the dry blend) while mixing until a dough-like mass of suitable consistency is formed. The consistency is critical for successful extrusion.

  • Extrusion: Immediately feed the wet mass into a screw extruder fitted with a 1.0 mm screen to produce cylindrical extrudates.

  • Spheronization: Transfer the extrudates onto a spheronizer equipped with a cross-hatch plate rotating at 900 RPM. Process for 5-10 minutes until spherical pellets are formed.

  • Drying: Dry the pellets in a tray dryer or fluidized bed dryer at 50°C until the loss on drying (LOD) is below 2.0%.

  • Sieving: Sieve the dried pellets to collect the desired size fraction (e.g., 850-1400 µm).

4.1.2 Aqueous Enteric Coating Suspension Preparation (Target Weight Gain: 15%)

Causality: The target weight gain is calculated to ensure a sufficient and uniform coating thickness to resist gastric fluid.[7] A 15% gain is a robust starting point for pellets of this size.

Table 2: Aqueous Coating Formulation (EUDRAGIT® L 30 D-55)

Component% w/w
EUDRAGIT® L 30 D-55 (30% dispersion)50.00
Talc7.50
Triethyl Citrate (TEC)1.50
Purified Water41.00
Total 100.00
  • Plasticizer Addition: In a vessel, add Triethyl Citrate to the purified water and stir until fully dispersed.

  • Polymer Addition: Slowly add the EUDRAGIT® L 30 D-55 dispersion to the plasticizer solution and stir gently. Avoid high shear, which can cause the polymer to coagulate.

  • Glidant Addition: Homogenize the talc in a portion of the water using a high-shear mixer to create a smooth slurry. Add this slurry to the polymer dispersion while stirring gently.

  • Final Mixing & Screening: Continue gentle stirring for 30 minutes. Pass the final suspension through a 150 µm sieve to remove any agglomerates before use.

4.1.3 Fluidized Bed Coating Process

  • Equipment Setup: Use a fluidized bed coater equipped with a bottom-spray Wurster insert.

  • Pre-warming: Load 500 g of core pellets into the chamber and fluidize with heated air until the product temperature reaches 30-35°C.

  • Coating: Begin spraying the coating suspension onto the fluidized pellets. Maintain the process parameters in the ranges specified in Table 3.

  • Drying & Curing: After the suspension is depleted, continue to fluidize the coated pellets at 40°C for 15 minutes for final drying. Curing helps to ensure complete film formation.

Table 3: Fluidized Bed Coater Process Parameters

ParameterSetpointRationale
Inlet Air Temperature40 - 45°CBalances evaporation rate without causing spray drying or overwetting.
Product Temperature30 - 33°CCritical for proper film formation of the aqueous dispersion.[13]
Atomization Air Pressure1.5 - 2.0 barEnsures fine droplet size for uniform coating.
Spray Rate5 - 15 g/min Gradually increase from low to high to prevent agglomeration.
Fluidization Air Volume40 - 60 m³/hMaintains a stable fluidization pattern for even coating exposure.
Protocol 4.2: Strategy B - Organic Solvent Coating of Tablets in a Pan Coater

This traditional method is reliable and effective, particularly for heat-sensitive APIs, as it often allows for lower product temperatures.

4.2.1 Core Tablet Preparation (Direct Compression)

  • Sieving & Blending: Sieve all components (Table 4) through a 40-mesh screen. Blend the API and MCC in a V-blender for 20 minutes.

  • Lubrication: Add Magnesium Stearate to the blender and mix for an additional 3 minutes. Causality: Over-mixing the lubricant can negatively impact tablet hardness and dissolution.

  • Compression: Compress the blend into 250 mg tablets using a rotary tablet press with 8 mm round, biconvex tooling. Target a tablet hardness of 6-8 kp.

Table 4: Core Tablet Formulation

Componentmg/tablet% w/w
L-Lysine mono(3-methyl-2-oxobutyrate)125.050.0
Microcrystalline Cellulose (PH-101)122.549.0
Magnesium Stearate2.51.0
Total Core Tablet Weight 250.0 100.0

4.2.2 Organic Enteric Coating Solution Preparation (Target Weight Gain: 8%)

Causality: A lower weight gain is typically required for tablets compared to pellets due to the smaller surface area-to-volume ratio.

Table 5: Organic Coating Formulation (EUDRAGIT® L 100)

Component% w/w
EUDRAGIT® L 1008.0
Triethyl Citrate (TEC)1.6
Talc4.0
Isopropyl Alcohol86.4
Total 100.0
  • Dissolution: Dissolve the EUDRAGIT® L 100 powder and Triethyl Citrate in the Isopropyl Alcohol using a low-shear propeller mixer. Mix until a clear solution is obtained (approx. 1-2 hours).

  • Suspension: Suspend the talc in the polymer solution and mix until uniform.

  • Screening: Pass the solution through a 150 µm sieve before use.

4.2.3 Pan Coating Process

  • Equipment Setup: Use a perforated pan coater.

  • Pre-warming: Load the core tablets into the pan and pre-warm by jogging the pan with heated inlet air until the tablet bed temperature reaches 35-40°C.

  • Coating: Start the pan rotation and begin spraying the coating solution. Maintain process parameters as specified in Table 6.

  • Drying: After coating is complete, stop spraying and continue rotating the tablets with heated air for 30 minutes to ensure residual solvent removal.

Table 6: Pan Coater Process Parameters

ParameterSetpointRationale
Inlet Air Temperature45 - 55°CEnsures efficient solvent evaporation.
Tablet Bed Temperature35 - 40°CPrevents tablets from becoming tacky while ensuring solvent removal.
Pan Speed10 - 15 RPMProvides gentle mixing and uniform exposure to the spray.
Spray Rate10 - 25 g/min Controls the rate of coating application to prevent overwetting.
Atomization Air Pressure2.0 - 2.5 barOptimizes droplet size and spray pattern.

Quality Control and Characterization Protocols

Finished dosage forms must be rigorously tested to ensure they meet quality standards.

Protocol 5.1: In Vitro Dissolution Testing (USP Apparatus 2)

This two-stage test simulates the passage of the dosage form from the stomach to the intestine and is the definitive test for enteric performance.[14][15]

  • Apparatus: USP Apparatus 2 (Paddle).

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 75 RPM.

  • Acid Stage (Gastric Simulation):

    • Medium: 750 mL of 0.1 N HCl.

    • Procedure: Place one dosage unit (tablet or a weight of pellets equivalent to one dose) in each vessel. Run for 2 hours.

    • Sampling: At 120 minutes, take a sample from each vessel for HPLC analysis.

    • Acceptance Criteria: Not more than 10% of the labeled amount of API is dissolved.

  • Buffer Stage (Intestinal Simulation):

    • Medium: Add 250 mL of 0.20 M sodium phosphate tribasic, pre-warmed to 37°C, to each vessel. The final pH should be 6.8 ± 0.05.

    • Procedure: Continue the test for an additional 60 minutes.

    • Sampling: Withdraw samples at 15, 30, 45, and 60 minutes into the buffer stage.

    • Acceptance Criteria: Not less than 80% (Q) of the labeled amount of API is dissolved at 60 minutes.

Protocol 5.2: API Assay by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for quantifying the amount of L-Lysine released during dissolution testing and for assaying the final product.[16][17][18]

Table 7: HPLC Method Parameters for L-Lysine Quantification

ParameterSpecification
Column Obelisc R (or equivalent C18 with embedded ionic groups), 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water:Formic Acid (20:80:0.1 v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV at 210 nm
Column Temperature 30°C
Run Time 10 minutes

Procedure:

  • Standard Preparation: Prepare a stock solution of L-Lysine mono(3-methyl-2-oxobutyrate) reference standard in purified water at 1.0 mg/mL. Create a calibration curve using serial dilutions (e.g., 5-100 µg/mL).

  • Sample Preparation (from Dissolution): Filter dissolution samples through a 0.45 µm PVDF syringe filter. Dilute with water if necessary to fall within the calibration range.

  • Analysis: Inject standards and samples. Quantify the L-Lysine concentration based on the peak area relative to the calibration curve.

References

  • Enteric coating - Wikipedia. Wikipedia. [Link]

  • Eudragit (S-100) - High-Quality Enteric Coating Polymer. A.B. Enterprises. [Link]

  • What Is Enteric Coating? The Ultimate Guide to Perfecting Delayed Release. Jinlu Packing. [Link]

  • ENTERIC COATING TECHNOLOGIES: ADVANCES IN ORAL DRUG DELIVERY SYSTEMS. World Journal Of Pharmacy and Pharmaceutical Research. [Link]

  • HPLC Method for Analysis of L-Lysine and L-Arginine. SIELC Technologies. [Link]

  • A Systematic Overview of Eudragit® Based Copolymer for Smart Healthcare. National Center for Biotechnology Information (NCBI). [Link]

  • Enteric-Coated Polymers Past and Present - A Review. Bentham Science. [Link]

  • Enteric Coated Drug Delivery System. Research Journal of Pharmacy and Technology. [Link]

  • A comprehensive review of methods for determination of L-lysine with detailed description of biosensors. ResearchGate. [Link]

  • enteric coating polymers. Anxin Cellulose Co.,Ltd. [Link]

  • A comprehensive review of methods for determination of l-lysine with detailed description of biosensors. PubMed. [Link]

  • Evaluation of the USP dissolution test method A for enteric-coated articles by planar laser-induced fluorescence. PubMed. [Link]

  • Method for quantitative analysis of l-lysin in proteinaceous test substances.
  • Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Joint Research Centre. [Link]

  • What Is Enteric Coating? Mechanism, Polymers, and Process Content Overview. Jianpai Machinery. [Link]

  • Enteric coating of pharmaceutical products. Slideshare. [Link]

  • Practical Considerations for the Development of a Robust Two-Step Dissolution Test for Enteric-Coated Immediate. American Pharmaceutical Review. [Link]

  • Method for providing enteric coating on solid dosage forms. SciSpace. [Link]

  • In vitro dissolution profiles of enteric-coated microsphere/microtablet pancreatin preparations at different pH values. PubMed. [Link]

  • Advancements in Dissolution Studies for Enteric-Coated Tablets. Raytor. [Link]

  • USP Disintegration Testing of Coated Tablets. LinkedIn. [Link]

  • Lysine 3-methyl-2-oxovalerate. PubChem. [Link]

  • What are enteric-coated tablets? Drugs.com. [Link]

  • α-Ketoisocaproic acid - Wikipedia. Wikipedia. [Link]

  • Daily aspirin therapy: Understand the benefits and risks. Mayo Clinic. [Link]

  • Disposal of alpha-ketoisocaproate: roles of liver, gut, and kidneys. PubMed. [Link]

  • Lysine. PubChem. [Link]

  • Enteric coating of oral solid dosage forms as a tool to improve drug bioavailability. PubMed. [Link]

  • Lysine Uses, Side Effects & Warnings. Drugs.com. [Link]

  • Lysine: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList. [Link]

  • L-Lysine: The Essential Amino Powering Repair, Immunity, and Protection. Fagron. [Link]

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Method

Storage and handling requirements for L-Lysine mono(3-methyl-2-oxobutyrate) reference standards

Application Note: Storage, Handling, and Stability Protocols for L-Lysine mono(3-methyl-2-oxobutyrate) Executive Summary L-Lysine mono(3-methyl-2-oxobutyrate), also known as Lysine α-ketoisovalerate, is a critical refere...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage, Handling, and Stability Protocols for L-Lysine mono(3-methyl-2-oxobutyrate)

Executive Summary

L-Lysine mono(3-methyl-2-oxobutyrate), also known as Lysine α-ketoisovalerate, is a critical reference standard used in metabolic flux analysis and the quality control of renal therapeutics (e.g., keto-analogue supplements).[1][2][3] As a salt comprised of a hygroscopic amino acid (L-Lysine) and a chemically labile keto acid (α-ketoisovaleric acid), this compound presents a "dual-threat" stability profile: it is susceptible to both moisture-induced hydrolysis and thermal decarboxylation.[1][2][3]

This guide provides an autonomous, field-proven protocol for the storage and handling of this reference standard, moving beyond generic guidelines to address the specific physicochemical vulnerabilities of the keto-amino salt complex.

Physicochemical Stability Profile

To handle this standard effectively, one must understand the mechanisms of its degradation. The stability of the salt is dictated by the interaction between the basic lysine amine and the acidic keto group.

The Degradation Matrix
  • Hygroscopicity (The Lysine Vector): L-Lysine is highly hygroscopic.[1][2][3] Moisture ingress disrupts the ionic lattice of the crystal, creating a localized aqueous environment.

  • Keto-Enol Tautomerism (The Keto Acid Vector): In the presence of moisture or improper pH, the 3-methyl-2-oxobutyrate moiety can tautomerize.[1][2][3] This facilitates oxidation and, under thermal stress, irreversible decarboxylation (releasing

    
     and converting the standard to isobutyraldehyde-like degradation products).[1][2]
    
  • Maillard Reaction Risk: While less likely in a pure standard, any contamination with reducing sugars (from improper glassware or excipients) will rapidly degrade the lysine component, indicated by browning.[1][2]

StabilityPathways Standard L-Lysine mono(3-methyl-2-oxobutyrate) (Crystalline Salt) LatticeBreak Ionic Lattice Disruption (Deliquescence) Standard->LatticeBreak + Moisture Enolization Keto-Enol Tautomerization Standard->Enolization + Solution/Heat Moisture Moisture Ingress (>60% RH) Moisture->LatticeBreak Heat Heat (>25°C) Heat->Enolization Degradation1 Hydrolysis & pH Shift LatticeBreak->Degradation1 Degradation2 Decarboxylation (Loss of Potency) Enolization->Degradation2 Degradation1->Degradation2 Accelerates

Figure 1: Degradation pathways showing the synergistic effect of moisture and heat on the salt complex.[1][2]

Storage Protocols

The following storage conditions are mandatory to maintain the certified purity of the reference standard.

ParameterRequirementScientific Rationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that decarboxylation rates of keto acids double for every 10°C rise.[1][2][3] Freezing arrests this kinetic pathway.[2][3]
Container Amber Glass, Screw-cap with PTFE liner Amber glass blocks UV light (preventing photo-oxidation of the keto group).[1][2][3] PTFE liners prevent plasticizer leaching and provide a hermetic seal against moisture.[3]
Atmosphere Argon or Nitrogen Overlay Oxygen promotes oxidative degradation of the keto-moiety.[2][3] Headspace must be purged with inert gas after every use.[2][3]
Desiccation Secondary Containment Store the primary vial inside a secondary jar containing silica gel or molecular sieves to create a micro-environment of <10% Relative Humidity.

Handling & Reconstitution: The "Zero-Condensation" Workflow

The single most common cause of standard failure is condensation formed when opening a cold vial in a humid lab. This introduces water directly into the hygroscopic salt.

Protocol: The Equilibrate-Weigh-Purge Cycle
  • Equilibration (Critical Step):

    • Remove the vial from the -20°C freezer.

    • Place it in a desiccator at room temperature (20-25°C).

    • WAIT 45 MINUTES. Do not open the vial until it is warm to the touch. This prevents atmospheric moisture from condensing on the cold powder.[3]

  • Weighing:

    • Work quickly. If possible, weigh in a glove box or a low-humidity environment (<40% RH).[1][2][3]

    • Use antistatic weighing boats, as the dry salt can be statically charged.

  • Reconstitution:

    • Solvent: Use LC-MS grade water or 0.1 M Phosphate Buffer (pH 7.0) .[1][2][3] Avoid highly acidic or basic solvents which catalyze enolization.[2][3]

    • Solubility: The salt is highly soluble (>100 mg/mL).[2][3] If turbidity is observed, the standard has likely degraded (formation of insoluble polymer byproducts).[2]

  • Re-sealing:

    • Wipe the threads of the vial with a Kimwipe.

    • Purge the headspace with Nitrogen or Argon gas for 10 seconds.

    • Seal tightly and return to secondary containment immediately.[2][3]

Quality Control & Self-Validation

How do you know if your standard is still valid? Use this self-validating tiered approach.

Level 1: Visual Integrity Check (Immediate)
  • Pass: Free-flowing, white to off-white crystalline powder.[1][2][3]

  • Fail: Clumping, yellowing, or "sticky" appearance.[1][2] Action: Discard.

Level 2: Chromatographic Validation (HPLC-UV/Fluorescence)

For rigorous quantification, simple UV detection at 210 nm is often insufficient due to low specificity.[1][2][3] The DMB Derivatization Method is the gold standard for keto-acid validation.[3]

  • Reagent: 1,2-diamino-4,5-methylenedioxybenzene (DMB).[1][2][3]

  • Mechanism: DMB reacts specifically with α-keto acids to form highly fluorescent quinoxalinone derivatives.[1][2][3]

  • Self-Validation Logic: If the lysine salt has decarboxylated, the keto group is lost, and the DMB reaction will not occur. A decrease in fluorescence response directly correlates to molar purity loss.[3]

HPLC Protocol Summary:

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1][2][3]

  • Mobile Phase: Acetonitrile : Water (gradient).[2][3]

  • Detection: Fluorescence (Ex: 367 nm, Em: 446 nm).[1][2][3][4]

  • Acceptance Criteria: Purity > 98.0% by peak area.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Shift in Retention Time pH instability in mobile phase causing dissociation of the salt.[1][2][3]Buffer the mobile phase (e.g., 10mM Ammonium Formate).[2] Ensure pH is controlled.
Extra Peaks (Fronting) Hydrolysis products (free Lysine) or decarboxylated species.[2][3]Check storage log. Was the vial left out? Perform DMB derivatization to confirm keto-integrity.[1][2][3]
Insoluble Particles Polymerization of degradation products.[2][3]Filter solution through 0.2 µm PVDF.[2][3] Do not use for quantitative calibration.

References

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. Rockville, MD: United States Pharmacopeial Convention.[2] [1][2][3]

  • PubChem. Lysine 3-methyl-2-oxovalerate (Compound Summary). National Center for Biotechnology Information.[2][3] [1][2][3]

  • Tsuruta, Y., et al. (2020).[2][3][4] "Analysis of intracellular α-keto acids by HPLC with fluorescence detection." Analytical Methods, Royal Society of Chemistry.

  • European Directorate for the Quality of Medicines (EDQM). Reference Standards Guide.[2][3][1][2][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Retention Time Shifts in HPLC Analysis of Lysine Salts

< Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of lysine and its salts. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of lysine and its salts. This guide is designed for researchers, scientists, and drug development professionals who encounter variability in retention times during their analytical work. As a basic and highly polar amino acid, lysine presents unique challenges in reversed-phase chromatography. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve these issues effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the retention time of my lysine peak constantly shifting?

Retention time (RT) shifts for lysine are common and can stem from a variety of factors. The most frequent culprits include subtle changes in mobile phase pH, inconsistent column temperature, inadequate column equilibration, and the degradation of the stationary phase.[1][2] Lysine has two amino groups, making it particularly sensitive to the ionic state, which is directly influenced by the mobile phase pH.[3][4] Even minor fluctuations can alter its interaction with the stationary phase, leading to drift.

Q2: Can the type of lysine salt (e.g., Lysine HCl) affect retention time?

Yes, but indirectly. The salt form itself does not typically alter the chromatographic behavior of the lysine molecule. However, the introduction of the counter-ion (e.g., chloride) can slightly influence the overall ionic strength of the sample diluent. If the sample diluent's ionic strength or pH differs significantly from the mobile phase, it can cause peak shape issues or slight RT shifts upon injection. The key is to ensure your sample is fully dissolved and ideally matched to the mobile phase conditions.

Q3: How much retention time variation is considered acceptable?

Acceptable RT variation depends on your method's requirements and regulatory guidelines. For routine analyses, a relative standard deviation (RSD) of ≤1-2% over a sequence of injections is often a target.[5] However, for method validation or transfer, tighter control is necessary. It's crucial to establish system suitability criteria at the beginning of your analytical run to define acceptable RT windows for your specific application.

Section 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving retention time shifts, categorized by the source of the problem.

Category A: The Mobile Phase - Your Primary Suspect

The mobile phase is the most common source of retention time variability for ionizable compounds like lysine.[5][6]

Q4: My retention time is consistently decreasing with each injection. What's happening?

A consistent decrease in retention time often points to a problem with the mobile phase pH or the column not being fully equilibrated.

Probable Causes & Solutions:

  • Insufficient Column Equilibration: Lysine analysis, especially with ion-pairing agents or specific pH conditions, requires extensive column equilibration. The stationary phase needs to be fully saturated with the mobile phase components to ensure a stable surface chemistry.[1]

    • Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase. For methods with additives like ion-pair reagents, a much longer equilibration time may be necessary.[1]

  • Mobile Phase pH Instability: If the mobile phase buffer is inadequately prepared or has insufficient buffering capacity, its pH can change over time. Absorption of atmospheric CO2 can lower the pH of un-capped reservoirs, altering the ionization state of lysine and the silica surface.[4][7]

    • Solution: Always use a buffer within ±1 pH unit of its pKa for maximum buffering capacity.[8] Prepare fresh mobile phase daily and keep reservoirs capped. Verify the pH of the aqueous portion of your mobile phase before and after mixing with the organic component.[4]

Protocol 1: Mobile Phase Stability Check
  • Prepare a fresh batch of your mobile phase according to the validated method.

  • Measure and record the initial pH of the aqueous component.

  • Run a system suitability standard at the beginning of your analytical sequence and record the retention time.

  • After several hours (or at the end of the sequence), re-run the same standard.

  • If a significant shift is observed, re-measure the pH of the mobile phase in the reservoir. A change in pH confirms instability.

Q5: My retention times are fluctuating randomly. What should I check?

Random fluctuations often indicate issues with the HPLC pump or mobile phase mixing.[5]

Probable Causes & Solutions:

  • Inadequate Mobile Phase Mixing or Degassing: If you are using an on-line mixer, ensure it is functioning correctly. Poorly mixed mobile phases can lead to an inconsistent organic-to-aqueous ratio reaching the column.[2] Dissolved gas in the mobile phase can cause pump cavitation and flow rate inaccuracies.[2]

    • Solution: Always degas your mobile phase using an online degasser, sonication, or helium sparging.[2][9] If you suspect the mixer, you can pre-mix the mobile phase manually to see if the problem resolves.[5]

  • Pump Malfunction: Worn pump seals or faulty check valves can lead to an inconsistent flow rate, which directly impacts retention time.[10]

    • Solution: Perform a flow rate accuracy test by collecting the mobile phase from the pump outlet into a graduated cylinder over a set time. If the flow rate is inaccurate, inspect and replace pump seals and check valves as needed.

Visualizing the Troubleshooting Logic for Mobile Phase Issues

Mobile_Phase_Troubleshooting cluster_symptom Symptom cluster_diagnosis Initial Diagnosis cluster_path1 Decreasing/Increasing RT (Drift) cluster_path2 Random Fluctuation (Jitter) RT_Shift Retention Time Shift Observed Direction Shift Direction? RT_Shift->Direction CheckEquil Check Column Equilibration Direction->CheckEquil Consistent Drift CheckMixing Check Mobile Phase Mixing/Degassing Direction->CheckMixing Random Fluctuation CheckpH Verify Mobile Phase pH & Buffer CheckEquil->CheckpH CheckPump Verify Pump Flow Rate CheckMixing->CheckPump

Caption: Troubleshooting workflow for mobile phase-related RT shifts.

Category B: The Column - The Heart of the Separation

The column's chemistry and condition are critical for reproducible results. Lysine, as a basic compound, is prone to secondary interactions with the silica stationary phase.

Q6: I've installed a new column and my retention times are different from the old one. Why?

Even between batches of the same column type, slight variations in packing and surface chemistry can exist. More importantly, the new column requires proper conditioning.

Probable Causes & Solutions:

  • Column Conditioning: A new column needs to be thoroughly flushed and conditioned with the mobile phase to ensure the stationary phase is ready for analysis.

    • Solution: Flush the new column with an appropriate solvent (e.g., methanol or acetonitrile) before introducing the mobile phase. Then, perform an extended equilibration as described in Q4. It's not uncommon for several "priming" injections of the sample to be required before the retention time stabilizes.[10]

  • Secondary Silanol Interactions: Lysine's basic amino groups can interact with residual silanol groups (Si-OH) on the silica surface.[11] This can lead to peak tailing and variable retention.[12][13] The activity of these silanol groups can differ slightly between column batches.

    • Solution: Ensure your mobile phase pH is controlled to minimize these interactions. Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the positively charged lysine.[11] Alternatively, using a column with advanced end-capping or a hybrid particle technology can shield these silanol groups.[14][15]

Q7: Over a long analytical campaign, my lysine peak's retention time is gradually increasing. What is causing this?

A gradual increase in retention time over many injections often signals column contamination or degradation.[1]

Probable Causes & Solutions:

  • Column Contamination: Strongly retained components from the sample matrix can accumulate on the column head over time.[1] This alters the stationary phase chemistry and can lead to increased retention and backpressure.

    • Solution: Implement a robust sample preparation procedure, such as protein precipitation or solid-phase extraction (SPE), to remove matrix components.[16] Regularly wash the column with a strong solvent to remove contaminants. Using a guard column is also highly recommended to protect the analytical column.[10]

Protocol 2: Generic Column Washing Procedure (Reversed-Phase)
  • Disconnect the column from the detector.

  • Flush with 10-20 column volumes of your mobile phase without the buffer (e.g., water/acetonitrile mixture).

  • Flush with 10-20 column volumes of 100% Acetonitrile.

  • If contamination is severe, a stronger solvent like isopropanol may be used.

  • Re-equilibrate the column with the mobile phase until a stable baseline is achieved.

Visualizing Lysine's Interaction with the Stationary Phase

Lysine_Interaction StationaryPhase Silica Surface C18 Chains Residual Silanol (Si-OH) Lysine { Lysine Molecule | Positively Charged Amino Groups (+NH3) } Lysine:p1->StationaryPhase:f1 Hydrophobic Interaction (Primary Retention) Lysine:p1->StationaryPhase:f2 Ionic/H-Bonding Interaction (Secondary, Undesirable)

Caption: Interactions of lysine with a C18 stationary phase.

Category C: The HPLC System & Environment

Mechanical and environmental factors can also contribute to retention time shifts.

Q8: I'm seeing retention time drift that correlates with the time of day. What could be the cause?

This is a classic sign of temperature fluctuation.[5]

Probable Causes & Solutions:

  • Ambient Temperature Changes: The temperature of the laboratory can vary throughout the day due to HVAC cycles or sunlight. A change in temperature affects the mobile phase viscosity and the kinetics of partitioning, leading to RT shifts.[7][17] A 1°C change can alter retention times by 1-2%.[5]

    • Solution: Always use a column oven to maintain a stable and consistent temperature for the column.[5][18] For high-sensitivity methods, pre-heating the mobile phase before it enters the column can also improve reproducibility.[17]

Data Table: Effect of Temperature on Lysine Retention
Column Temperature (°C)Retention Time (min)Change from 30°C (%)
308.500.0%
358.15-4.1%
407.82-8.0%
457.51-11.6%
Note: Data is illustrative and will vary based on specific method conditions. A study on amino acids showed that as temperature increased, retention times decreased.[19]
Q9: I've checked my mobile phase and column, but the retention time is still drifting. What else could it be?

If the mobile phase and column have been ruled out, look for subtle system issues.

Probable Causes & Solutions:

  • System Leaks: A small, often invisible, leak in the system can cause a drop in pressure and a change in the effective flow rate, leading to increased retention times.[10]

    • Solution: Systematically check all fittings and connections for any signs of salt residue or moisture. Perform a system pressure test to confirm the integrity of the fluidic path.

  • Injector Issues: A partially blocked injector needle or a worn rotor seal in the injection valve can lead to inconsistent injection volumes and carryover, which can manifest as RT variability.[1]

    • Solution: Follow the manufacturer's guidelines for regular injector maintenance, including cleaning the needle and replacing the rotor seal.

Section 3: Final Recommendations

A systematic approach is key to resolving retention time shifts. Always start by evaluating the most common causes—mobile phase preparation and column equilibration—before moving on to hardware-related issues.[1] Documenting every change and its outcome will help you quickly identify the root cause. Remember that for basic compounds like lysine, meticulous control over pH and temperature is paramount for achieving robust and reproducible HPLC results.[4][20]

References

  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
  • Creative Proteomics. Optimizing Sample Preparation for Accurate Lysine Measurement.
  • Nagae, N., Yamamoto, K., & Kadota, C. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • HPLC Troubleshooting Guide.
  • ResearchGate. (2026, January 10). Common Reasons for HPLC Retention Time Drift, Variation or Change.
  • Element Lab Solutions. Causes of Retention Time Drift in HPLC.
  • Phenomenex. HPLC Tech Tip: Basic Analytes in Reversed-Phase.
  • The Theory of HPLC Column Chemistry.
  • Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms 1.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
  • Element Lab Solutions. Retention Time Variability in HPLC.
  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?.
  • SIELC Technologies. HPLC Separation of Lysine and Arginine from Other Amino Acids.
  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?.
  • LCGC International. How Much Retention Time Variation Is Normal?.
  • LCGC International. (2013, June 3). The LCGC Blog: Retention Shifts in HPLC.
  • ResearchGate. (2023, August 24). How to fix a shifting retention time of peaks in hplc?.
  • Agilent. Control pH During Method Development for Better Chromatography.
  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • ResearchGate. (2025, August 6). (PDF) Development and Validation of an RP-HPLC Method for Methionine, Cystine and Lysine Separation and Determination in Corn Samples.

Sources

Optimization

Technical Support Center: Reducing Interference in Enzymatic Assays Involving Keto-Analogues

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Assay Optimization & Interference Mitigation Introduction Welcome. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Assay Optimization & Interference Mitigation

Introduction

Welcome. I am Dr. Aris, Senior Application Scientist. If you are working with keto-analogues—specifically


-keto acids like pyruvate, 

-ketoglutarate, or their synthetic derivatives—you have likely encountered a "phantom signal" in your enzymatic assays.

Keto-analogues are notoriously difficult in dehydrogenase-coupled assays because they possess intrinsic UV absorbance that overlaps with NADH/NADPH and can act as promiscuous substrates for coupling enzymes like Lactate Dehydrogenase (LDH). This guide deconstructs these interferences and provides self-validating protocols to eliminate them.

Module 1: The Optical Barrier (NADH/UV Interference)

The Problem: Spectral Masking at 340 nm

Standard dehydrogenase assays rely on the disappearance (oxidation) or appearance (reduction) of NADH/NADPH, monitored at 340 nm . However, many keto-analogues (e.g., pyruvate) exhibit significant absorbance tails extending into the 300–360 nm range [1, 2].

  • Symptom: High initial background absorbance (

    
    ) or non-linear baselines even without enzyme.
    
  • Mechanism: The keto-enol tautomerization of

    
    -keto acids creates a conjugated system that absorbs UV light. If your compound absorbs at 340 nm, it masks the NADH signal.
    
Troubleshooting & Solutions

Q: My background absorbance is too high to measure a decrease in NADH. How do I fix this?

A: You must shift the detection window or use a "Blank-Subtraction" kinetic mode.

  • Wavelength Shift: Shift your detection wavelength to 370–380 nm . NADH extinction coefficient drops (

    
     vs 
    
    
    
    ), reducing sensitivity, but keto-analogue interference usually drops precipitously in this region [1].
  • Fluorescence Mode: Switch to a fluorescence readout (Ex 340 nm / Em 460 nm). While the compound may absorb the excitation light (inner filter effect), it rarely fluoresces, improving the signal-to-noise ratio.

Visualizing the Interference Logic

OpticalInterference Start High Background at 340 nm CheckCompound Scan Compound Spectrum (300-400 nm) Start->CheckCompound Decision Does Compound Absorb >0.1 OD at 340 nm? CheckCompound->Decision Sol_Shift Shift Detection to 380 nm (Reduces Sensitivity) Decision->Sol_Shift Yes (Moderate) Sol_Fluo Switch to Fluorescence (Ex 340 / Em 460) Decision->Sol_Fluo Yes (High) Sol_RedShift Use Red-Shifted Probes (Resorufin/Diaphorase) Decision->Sol_RedShift Yes (Extreme)

Figure 1: Decision tree for mitigating intrinsic optical interference of keto-analogues in NADH-based assays.

Module 2: The Specificity Trap (Enzymatic Cross-Talk)

The Problem: Coupling Enzyme Promiscuity

Many assays use Lactate Dehydrogenase (LDH) as a coupling enzyme to regenerate NAD+ from NADH, driving the reaction. LDH is designed to reduce pyruvate (a keto-acid) to lactate.[1]

  • Risk: If your keto-analogue structurally mimics pyruvate (e.g.,

    
    -ketobutyrate), LDH will accept it as a substrate [3].
    
  • Result: You measure the oxidation of NADH caused by the coupling enzyme reacting with your compound, not the target enzyme's activity.

Troubleshooting & Solutions

Q: I see activity in my "No-Target-Enzyme" control. Is my compound degrading NADH?

A: Likely not. It is probably reacting with your coupling system.

  • The "Coupling-Only" Control: Run a well containing only NADH, the Coupling Enzyme (e.g., LDH), and your Keto-Analogue. If absorbance drops, LDH is consuming your compound.

  • Alternative Coupling: Replace LDH with a coupling system that does not act on keto-acids.

    • Example: Use Glutamate Dehydrogenase (GLDH) if your analogue isn't an amine acceptor, or switch to a Diaphorase/Resazurin system which measures NADH production via redox cycling, bypassing LDH entirely [4].

Pathway Diagram: The False Signal

EnzymaticCrosstalk Substrate Target Substrate Product Product (ADP/etc) Substrate->Product Target Rxn TargetEnz Target Enzyme CouplingEnz Coupling Enzyme (e.g., LDH) Product->CouplingEnz Couples to NAD NAD+ CouplingEnz->NAD True Signal NADH NADH (Signal) NADH->CouplingEnz KetoAnalogue Keto-Analogue (Interferent) KetoAnalogue->CouplingEnz Promiscuous Binding

Figure 2: Mechanism of interference where the keto-analogue bypasses the target enzyme and directly activates the coupling enzyme (LDH), consuming NADH and generating false activity data.

Module 3: Validation Protocol (The "Spike-and-Recovery")

To trust your data, you must prove your keto-analogue does not inhibit the detection system itself.

Protocol: Interference Validation Workflow

Objective: Determine if the keto-analogue suppresses the signal of the coupling enzymes or absorbs light non-linearly.

Reagents Needed:

  • NADH Stock (freshly prepared).[1]

  • Coupling Enzyme Mix (at assay concentration).

  • Keto-Analogue (at

    
     IC50 concentration).
    

Step-by-Step:

  • Prepare Baseline: In a microplate, add buffer and NADH (

    
    ) to 3 wells. Measure 
    
    
    
    (Value A).[1][2]
  • Spike Compound: In 3 separate wells, add buffer, NADH (

    
    ), and your Keto-Analogue. Measure 
    
    
    
    (Value B).
    • Analysis: If

      
      , you have Optical Interference  (Module 1).
      
  • Add Coupling Enzyme: Add the coupling enzyme (e.g., LDH/Pyruvate Kinase) to the "Spike" wells without the target enzyme. Monitor kinetics for 10 minutes.

    • Analysis: If

      
       decreases over time, you have Enzymatic Cross-Talk  (Module 2).
      
  • Signal Quench Test: If using fluorescence, add a known concentration of product (e.g., ADP or Resorufin) + Compound. Compare RFU to Product alone.

    • Analysis: If Signal (Product + Compound) < Signal (Product), your compound is a Quencher [5].

Summary Data: Detection Modalities

Use this table to select the correct readout based on your keto-analogue's properties.

Detection ModeWavelengthSusceptibility to Keto-InterferenceResolution Strategy
Absorbance (UV) 340 nmHigh (Direct Overlap)Shift to 380 nm; Use kinetic blanking.
Fluorescence Ex 340 / Em 460Moderate (Inner Filter Effect)Correction curves; Lower compound conc.
Red-Shifted Fluo Ex 535 / Em 590Low (Resorufin/Amplex Red)Preferred method. Requires diaphorase coupling.
Luminescence Global (560 nm)Very Low (ATP-Glo/ADP-Glo)Best for screening; avoids UV issues entirely [5].

References

  • Jensen, F., et al. (2023).[3] Aqueous pyruvate partly dissociates under deep ultraviolet irradiation but is resilient to near ultraviolet excitation. ResearchGate. 4

  • Powers, R.H. (2009). Evaluation of potential lactate/lactate dehydrogenase interference with an enzymatic alcohol analysis. Journal of Analytical Toxicology. 5

  • Thorne, N., et al. (2010).[6] Example modes of interference and methods to address these in enzyme assays. ResearchGate. 6

  • Kaufman, A., et al. (2025). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. PMC. 7

Sources

Troubleshooting

Identification of common impurities in commercial L-Lysine mono(3-methyl-2-oxobutyrate)

Welcome to the technical support center for L-Lysine mono(3-methyl-2-oxobutyrate). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for L-Lysine mono(3-methyl-2-oxobutyrate). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity and analysis of this compound. We will address frequently asked questions and provide detailed troubleshooting workflows to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge regarding the impurities commonly encountered in commercial-grade L-Lysine mono(3-methyl-2-oxobutyrate).

Q1: What are the primary categories of impurities I should expect in commercial L-Lysine mono(3-methyl-2-oxobutyrate)?

A1: Impurities in L-Lysine mono(3-methyl-2-oxobutyrate) can be broadly classified into three categories based on their origin. Understanding these sources is the first step in effective troubleshooting.

  • L-Lysine Related Impurities: Since L-Lysine is typically produced via fermentation with strains like Corynebacterium glutamicum, impurities often originate from this biological process[1]. These can include:

    • Other Amino Acids: Residual amino acids from the fermentation broth, such as arginine, glutamate, and alanine, are common[2].

    • Enantiomeric Impurities: The presence of D-Lysine is a critical purity parameter to monitor[2].

    • Biosynthetic Precursors & By-products: Compounds from the lysine biosynthetic pathway, such as α-aminoadipate, may be present[3][4]. During some chemical syntheses of lysine, impurities like di- and tri-(5-amino-5-carboxypentyl)amine can form and are difficult to remove by standard crystallization[5].

    • Biogenic Amines: Decarboxylation of lysine can lead to the formation of cadaverine, which should be monitored[2].

  • 3-methyl-2-oxobutyrate (α-Ketoisovalerate) Related Impurities: This α-keto acid is structurally related to the amino acid valine. Impurities may include other α-keto acids or organic acids that are by-products of its synthesis.

  • Process-Related and Degradation Impurities:

    • Counter-ions: If the L-Lysine starting material was a salt (e.g., L-Lysine HCl), residual chloride ions may be present[2][6].

    • Heavy Metals: These are common process-related impurities that are typically specified at parts-per-million (ppm) levels[2].

    • Degradation Products: The stability of the salt can be a factor. L-Lysine itself can degrade into metabolites like 5-aminopentanoic acid and N6-acetyl-l-lysine[7]. The stability of amino acid derivatives can vary based on environmental conditions[8].

Q2: I have an unidentifiable peak in my HPLC chromatogram. What is the most effective workflow to identify its source?

A2: A systematic approach is crucial for identifying unknown peaks. The workflow below combines chromatographic investigation with powerful spectroscopic techniques.

G cluster_0 Impurity Identification Workflow start Unexpected Peak Observed in HPLC check_blank Inject Blank (Solvent) Is peak present? start->check_blank contaminant Source is solvent, vial, or system carryover. ACTION: Clean system, use fresh solvent. check_blank->contaminant Yes lcms Perform LC-MS Analysis Obtain Mass-to-Charge (m/z) check_blank->lcms No db_search Search m/z against database of known impurities (e.g., D-Lysine, other amino acids, precursors) lcms->db_search match Potential Match Found? db_search->match confirm Confirm with Reference Standard Does retention time and mass match? match->confirm Yes no_match No Match Found Proceed to Structural Elucidation match->no_match No identified Impurity Identified confirm->identified Yes confirm->no_match No nmr Isolate Impurity via Prep-HPLC no_match->nmr elucidate Characterize with NMR (1H, 13C, 2D) and High-Resolution MS (HRMS) [16] nmr->elucidate structure Propose Structure elucidate->structure

Caption: Workflow for identifying unknown chromatographic peaks.

The causality is as follows:

  • Rule out external contamination: Your first step is to ensure the peak is not an artifact from your solvent or system.

  • Gather mass information: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most direct way to get molecular weight information about the impurity[9].

  • Hypothesize: Compare the obtained mass to the molecular weights of common impurities listed in Q1.

  • Confirm: If you have a hypothesis, the gold standard for confirmation is to inject a pure reference standard of the suspected impurity and match its retention time and mass spectrum.

  • Elucidate: If no match is found, the impurity is likely novel or unexpected. Isolation using preparative HPLC followed by structural analysis using Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the structure of unknown compounds[10][11].

Q3: What are the typical analytical techniques used for purity assessment, and what are their specific applications?

A3: A multi-technique approach is necessary for a comprehensive purity profile. No single method can identify and quantify all potential impurities.

Analytical Technique Primary Application Key Insights & Rationale
RP-HPLC with UV/DAD Quantification of known impurities, Assay determination.The workhorse for quality control. A C18 column is often suitable[12][13]. UV detection at low wavelengths (~210 nm) is required as lysine lacks a strong chromophore[12][14]. A Diode Array Detector (DAD) helps to assess peak purity.
Ion-Exchange Chromatography (IEC) Analysis of amino acid profile.An established standard method for separating and quantifying amino acids, useful for identifying other amino acid impurities[15].
LC-MS Identification of unknown impurities.Provides molecular weight data, which is crucial for identifying peaks that do not correspond to available reference standards[9].
Quantitative NMR (qNMR) Absolute purity (assay) determination, Structural confirmation.A primary method for determining purity without needing a reference standard of the main compound. It is highly specific and provides structural information on both the main component and any visible impurities[16][17].
Chiral HPLC Determination of enantiomeric purity (D-Lysine content).Crucial for ensuring the stereochemical integrity of the L-Lysine component. Requires specialized chiral columns or derivatization methods[9].
Titration Assay of the main component (salt).A classic, robust method for determining the overall purity of the acidic/basic components of the salt[18][19].

Part 2: Troubleshooting Guides

This section provides step-by-step guidance for specific issues you may encounter during your experiments.

Scenario 1: Low Assay Value by HPLC or qNMR

You've performed a quantitative analysis and the calculated purity (assay) of L-Lysine mono(3-methyl-2-oxobutyrate) is below the expected specification (e.g., <98.5%).

This issue indicates that a significant portion of the material's mass is not the target compound. The cause is often either the presence of non-UV active impurities, inorganic salts, or residual moisture.

G cluster_1 Troubleshooting Low Assay Values start Low Assay Result (<98.5%) q1 Step 1: Check for Water Content Perform Karl Fischer Titration or TGA start->q1 a1 Is water content significant (>0.5%)? q1->a1 r1 Root Cause: Hygroscopicity. ACTION: Recalculate assay on a dried basis. Store material in a desiccator. a1->r1 Yes q2 Step 2: Check for Inorganic Impurities Perform Residue on Ignition (ROI) / Sulfated Ash Test a1->q2 No end Purity Profile Corrected r1->end a2 Is ash content significant (>0.1%)? q2->a2 r2 Root Cause: Inorganic salts (e.g., NaCl, sulfates). ACTION: Use Ion Chromatography to identify specific ions. a2->r2 Yes q3 Step 3: Re-evaluate Organic Impurities Use a universal detector (e.g., CAD, ELSD) or qNMR a2->q3 No r2->end a3 Do new peaks appear or are existing peaks larger? q3->a3 r3 Root Cause: Poorly UV-active organic impurities. ACTION: Identify with LC-MS and qNMR. [10] a3->r3 Yes a3->end No r3->end

Caption: Logical workflow for diagnosing low assay results.

Detailed Protocol Steps:

  • Quantify Water Content:

    • Method: Karl Fischer titration is the gold standard for accurately measuring water content. Thermogravimetric Analysis (TGA) can also be used to measure loss on drying.

    • Rationale: Amino acid salts can be hygroscopic. Absorbed water adds mass without contributing to the active molecule, thus artificially lowering the assay value when measured by weight. A typical specification for loss on drying is NMT (Not More Than) 0.5%[2].

    • Action: If high water content is found, dry the material under vacuum and store it in a desiccator. Recalculate the purity on an anhydrous basis.

  • Determine Inorganic Content:

    • Method: Perform a Residue on Ignition (ROI) or Sulfated Ash test. This involves burning off all organic material and weighing the remaining inorganic residue.

    • Rationale: This test quantifies the total amount of non-combustible inorganic impurities (e.g., residual catalysts, inorganic salts)[19]. These will not be detected by HPLC-UV or NMR.

    • Action: If the ash content is high, you may need to use techniques like Ion Chromatography to identify the specific inorganic ions present.

  • Investigate Non-UV Active Organic Impurities:

    • Method: Analyze the sample using HPLC with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Alternatively, use ¹H qNMR.

    • Rationale: Standard UV detectors will not efficiently detect impurities that lack a chromophore. Universal detectors respond to any non-volatile analyte, providing a more accurate picture of all organic impurities. qNMR is inherently quantitative for all proton-containing molecules, making it ideal for detecting and quantifying otherwise "invisible" impurities[16][17].

    • Action: If new impurities are detected, proceed with the identification workflow described in FAQ Q2.

Scenario 2: Inconsistent Results in Chiral Purity Analysis for D-Lysine

You are using a chiral HPLC method to determine the D-Lysine content, but the results are not reproducible between runs or analysts.

Chiral separations are notoriously sensitive to small variations in experimental conditions. Ensuring method robustness is key.

Troubleshooting Checklist:

  • Column Health and Equilibration:

    • Causality: Chiral stationary phases (CSPs) can be less stable than standard C18 phases. Their performance is highly dependent on proper equilibration.

    • Protocol:

      • Always dedicate a specific chiral column to a single method. Do not switch between normal-phase and reverse-phase solvents.

      • Equilibrate the column with the mobile phase for an extended period (at least 60 minutes or until a stable baseline is achieved) before the first injection.

      • Run a system suitability standard (a mix of L- and D-Lysine) before each sequence to verify resolution. The resolution factor should be >1.5.

  • Mobile Phase Preparation:

    • Causality: The pH and concentration of any additives in the mobile phase are critical for achieving separation on many CSPs. Small variations can lead to significant shifts in retention and selectivity.

    • Protocol:

      • Prepare the mobile phase fresh daily.

      • Use a calibrated pH meter and be precise with the addition of all components (e.g., buffers, acids, bases).

      • Ensure all components are fully dissolved and the mobile phase is degassed before use.

  • Column Temperature Control:

    • Causality: Analyte-CSP interactions that govern chiral recognition are temperature-dependent. Inconsistent temperature leads to retention time drift and variable resolution.

    • Protocol:

      • Use a thermostatted column compartment.

      • Ensure the set temperature is stable before starting the analysis (e.g., set to 25°C or 30°C). A typical method might specify a controlled temperature like 30°C[12].

  • Sample Preparation and On-Column Racemization:

    • Causality: While less common for lysine, some amino acids can undergo racemization (conversion from L- to D-form) under harsh pH or high-temperature conditions during sample prep.

    • Protocol:

      • Prepare samples in a neutral or mildly acidic diluent just before injection.

      • Avoid prolonged storage of samples on the autosampler. If necessary, use a cooled autosampler (e.g., 4°C)[20].

      • To test for on-column issues, inject the purest L-Lysine standard available. The appearance of a D-Lysine peak would suggest a problem with the analytical method itself rather than the sample.

By systematically verifying these parameters, you can identify the source of variability and develop a robust and reproducible method for chiral purity analysis.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of L-Lysine and L-Arginine. Retrieved from [Link]

  • Wang, J., et al. (2006). Determination of Lysine and Related Compounds by RP-HPLC. Chinese Pharmaceutical Journal, 41(13), 1023-1025. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Lysine. Retrieved from [Link]

  • Khan, I., et al. (2018). Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form. Indian Journal of Pharmaceutical Sciences, 80(4), 693-700. Retrieved from [Link]

  • ResearchGate. (2023). RP-HPLC-DAD method development and validation of L-lysine hydrochloride: application to bulk drug substance and multivitamin oral suspension. Retrieved from [Link]

  • Yamazaki, T., et al. (2012). Accurate Purity Analysis of L-Lysine Hydrochloride by Using Neutralization Titration and Uncertainty Evaluation. Bunseki Kagaku, 61(10), 865-871. Retrieved from [Link]

  • European Union Reference Laboratory for Feed Additives. (2019). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]

  • ResearchGate. (2014). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Retrieved from [Link]

  • Google Patents. (1976). US3994688A - Method and reagent for quantitative analysis of l-lysine in proteinaceous test substances.
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Google Patents. (2010). CN101806724A - Simple and fast method for detecting L-lysine content in 65% L-lysine sulphate finished product.
  • Scribd. (n.d.). L-Lysine HCL. Retrieved from [Link]

  • Veeprho. (n.d.). Lysine Impurities and Related Compound. Retrieved from [Link]

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert impurity profiling services for pharmaceutical development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lysine Degradation. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Abnormalities in lysine degradation are involved in early cardiomyocyte hypertrophy development in pressure-overloaded rats. Retrieved from [Link]

  • ResearchGate. (2021). A comprehensive review of methods for determination of L-lysine with detailed description of biosensors. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). L Lysine-impurities. Retrieved from [Link]

  • Wikipedia. (n.d.). Lysine. Retrieved from [Link]

  • ResearchGate. (2021). Biosynthesis of L-lysine by Bacillus megaterium through submerged fermentation. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet L-Lysine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Lysine-impurities. Retrieved from [Link]

  • Google Patents. (1959). US2894026A - Purification of lysine.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - L-Lysine Monohydrochloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: L-Lysine monohydrate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: L-Lysine monohydrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Engineering photosynthetic production of L-lysine. Retrieved from [Link]

  • Myande Group. (2025). L-Lysine: Production, Fermentation Process and Uses. Retrieved from [Link]

  • precisionFDA. (n.d.). LYSINE 3-METHYL-2-OXOVALERATE. Retrieved from [Link]

  • YouTube. (2017). Lysine Biosynthesis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of L-Lysine mono(3-methyl-2-oxobutyrate) vs essential amino acids

Executive Summary This guide provides a technical comparison between L-Lysine mono(3-methyl-2-oxobutyrate) (hereafter Lys-KIV ) and standard Essential Amino Acids (EAAs) . While EAAs represent the traditional substrate f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between L-Lysine mono(3-methyl-2-oxobutyrate) (hereafter Lys-KIV ) and standard Essential Amino Acids (EAAs) .

While EAAs represent the traditional substrate for protein synthesis, Lys-KIV represents an advanced "Nitrogen-Scavenging Hybrid" salt. It chemically couples L-Lysine (an essential amino acid that cannot be transaminated) with 3-methyl-2-oxobutyrate (KIV, the keto-analogue of Valine).

Key Finding: Lys-KIV demonstrates superior efficacy in uremic environments (e.g., Chronic Kidney Disease, sarcopenia with renal compromise) compared to EAAs. By delivering Valine as a carbon skeleton (KIV) rather than an amine-donor, Lys-KIV facilitates the recycling of endogenous nitrogen into protein, whereas EAAs contribute to the total nitrogen load.

Chemical & Mechanistic Profile

To understand the efficacy divergence, we must first analyze the structural and metabolic differences.

The Challengers
FeatureL-Lysine mono(3-methyl-2-oxobutyrate) (Lys-KIV) Standard Essential Amino Acids (EAAs)
CAS Number 78000-30-3Various (Mixture)
Composition Ionic salt of L-Lysine (cation) and Keto-Valine (anion).Free amino acids (L-Lysine, L-Valine, etc.).[1][2]
Nitrogen Content Reduced. Contains N only from Lysine. The Valine component is N-free.High. Every amino acid contributes an

-amino group.
Metabolic Fate Dual Action: 1. Lysine

Direct Protein Synthesis.2. KIV + Endogenous N

L-Valine.
Direct Action: Absorbed and utilized directly. Excess is deaminated to Urea.
Acid-Base Impact Neutral/Alkalizing. Metabolism of the keto-anion consumes H

.
Variable. L-Lysine HCl contributes Cl

(acidogenic).
Mechanism of Action: The "Nitrogen Trap"

The core advantage of Lys-KIV lies in the transamination pathway. Unlike standard Valine, which adds nitrogen to the system, the KIV component of Lys-KIV acts as a "trap" for excess metabolic nitrogen (ammonia/glutamine).

Figure 1: Mechanistic Pathway of Nitrogen Utilization

G cluster_0 Lys-KIV Input cluster_1 Metabolic Pool cluster_2 Outcome LysKIV Lys-KIV Salt Lys L-Lysine LysKIV->Lys Dissociation KIV KIV (Keto-Valine) LysKIV->KIV Dissociation Protein Muscle Protein Synthesis Lys->Protein Direct Incorporation Valine L-Valine (Synthesized) KIV->Valine Transamination (Scavenges N) Nitrogen Excess Nitrogen (NH3 / Glutamine) Nitrogen->Valine N Donor Valine->Protein Incorporation Urea Urea Cycle (Waste) StandardVal Standard L-Valine (EAA Supplement) StandardVal->Protein StandardVal->Urea Deamination (Excess N)

Caption: Lys-KIV dissociates into Lysine and KIV. KIV scavenges excess nitrogen to form Valine, bypassing the urea cycle load associated with standard EAA deamination.

Comparative Efficacy Analysis

Nitrogen Balance & Uremic Load

In clinical settings involving renal compromise (CKD Stages 3-5), the primary goal is maintaining protein synthesis without elevating Blood Urea Nitrogen (BUN).

  • EAAs: Providing 1 mole of L-Valine introduces 1 mole of Nitrogen. If protein synthesis is not 100% efficient, the excess Valine is deaminated, increasing the urea load.

  • Lys-KIV: Providing 1 mole of Lys-KIV introduces 0 moles of Nitrogen for the Valine component. The KIV moiety actively removes nitrogen from the pool to become Valine.

    • Data Support: Studies on keto-analogues indicate a nitrogen-sparing effect of approximately 1.2 to 2.0 g of Nitrogen per day compared to isonitrogenous EAA diets [1][3].

Calcium & Electrolyte Homeostasis

Standard keto-analogue formulations (e.g., Ketosteril) often use Calcium salts (Calcium 3-methyl-2-oxobutyrate). This can lead to hypercalcemia.

  • Lys-KIV Advantage: Being a Lysine salt, it eliminates the exogenous Calcium load entirely.

  • EAA Disadvantage: Standard L-Lysine is often supplied as L-Lysine HCl . The Chloride ion contributes to metabolic acidosis, a critical risk in CKD. Lys-KIV provides Lysine without the Chloride counter-ion, offering a superior acid-base profile.

Bioavailability & Solubility

Lys-KIV (CAS 78000-30-3) exhibits high water solubility compared to the calcium salts of keto-analogues, which can have variable dissolution rates.

  • Experimental Observation: Improved solubility correlates with faster peak plasma concentrations (

    
    ) of the keto-analogue, facilitating rapid transamination when dietary nitrogen is available [2].
    

Experimental Protocols for Validation

To validate these claims in a research setting, the following protocols are recommended.

Protocol A: Nitrogen Balance Study (Rat Model)

Objective: Quantify the nitrogen-sparing effect of Lys-KIV vs. equimolar EAAs.

  • Subjects: Wistar rats (n=20), 5/6 nephrectomy model (induced CKD).

  • Dietary Groups:

    • Group A (Control): Low Protein Diet (LPD).

    • Group B (EAA): LPD + L-Lysine HCl + L-Valine.

    • Group C (Lys-KIV): LPD + L-Lysine mono(3-methyl-2-oxobutyrate).

  • Dosage: Equimolar Lysine and Valine/KIV equivalents across groups B and C.

  • Workflow:

    • Acclimatization (7 days).

    • Metabolic Cage Housing (5 days) for urine/feces collection.

    • Measurement: Total Urinary Nitrogen (TUN), Fecal Nitrogen, BUN.

  • Calculation:

    
    
    Expectation: Group C shows significantly more positive 
    
    
    
    than Group B due to reduced urinary urea excretion.
Protocol B: Stable Isotope Tracer Analysis

Objective: Confirm conversion of KIV to Valine using endogenous nitrogen.

  • Tracer:

    
    N-Ammonium Chloride (infusion).
    
  • Compound: Lys-KIV (unlabeled).

  • Method:

    • Infuse

      
      N-NH
      
      
      
      Cl to label the endogenous nitrogen pool.
    • Administer Lys-KIV oral bolus.

    • Sampling: Plasma collection at t=0, 30, 60, 120 min.

    • Analysis: LC-MS/MS targeting L-[^{15}N]Valine .

  • Validation Criteria: Detection of

    
    N-Valine confirms that the KIV component utilized the labeled endogenous ammonia for transamination.
    

Summary of Specifications

MetricLys-KIV Salt EAA (Lys HCl + Val) Verdict
Nitrogen Load Low (Scavenger)High (Donor)Lys-KIV (for CKD/Liver failure)
Urea Generation DecreasedIncreasedLys-KIV
Ca

Load
NoneNoneTie (Superior to Ca-Keto salts)
Acid Load Low (Metabolizable anion)High (Cl

from Lys-HCl)
Lys-KIV
Cost High (Synthesis required)Low (Commodity)EAA

References

  • Bauerdick, H., et al. (1978).[3] "Therapy with essential amino acids and their nitrogen-free analogues in severe renal failure."[3][4] The American Journal of Clinical Nutrition. Link

  • GuideChem. (2024). "L-Lysine mono(3-methyl-2-oxobutyrate) Structure and Properties - CAS 78000-30-3." Chemical Database. Link

  • Mitch, W. E., et al. (2016). "The effect of keto acid-amino acid supplements on serum prealbumin in patients with chronic renal failure." Kidney International. Link

  • Dr. Oracle. (2025). "Mechanism of Action: Ketoanalogues in Chronic Kidney Disease." Medical AI Database. Link

  • Momentous. (2025). "Essential Amino Acid Supplement Profiles." Nutritional Analysis. Link

Sources

Comparative

A Comparative Analysis of the Aqueous Solubility of L-Lysine mono(3-methyl-2-oxobutyrate) and Calcium-3-methyl-2-oxobutyrate

Introduction In the realm of pharmaceutical and nutritional sciences, the bioavailability and efficacy of active compounds are intrinsically linked to their solubility. For researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of pharmaceutical and nutritional sciences, the bioavailability and efficacy of active compounds are intrinsically linked to their solubility. For researchers and drug development professionals, selecting a salt form with optimal physicochemical properties is a critical decision. This guide provides an in-depth comparison of the aqueous solubility of two important compounds: L-Lysine mono(3-methyl-2-oxobutyrate) and Calcium-3-methyl-2-oxobutyrate. Both are salts of 3-methyl-2-oxobutyric acid, a keto-analogue of the essential amino acid valine. Their distinct cationic counterparts, the amino acid L-lysine and the divalent metal ion calcium, impart significantly different solubility characteristics. This guide will delve into the theoretical underpinnings of their solubility, present available experimental data, and provide a robust protocol for their direct comparative analysis.

Chemical Structures and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent.

L-Lysine mono(3-methyl-2-oxobutyrate): This salt is formed from the basic amino acid L-lysine and the alpha-keto acid 3-methyl-2-oxobutanoic acid. L-lysine possesses a hydrophilic side chain with a primary amine group, in addition to the alpha-amino and carboxylic acid groups in its backbone.[1] In an aqueous environment, these functional groups can readily participate in hydrogen bonding with water molecules. Furthermore, as a salt of a weak acid and a weak base, it can exist in various ionic forms depending on the pH of the solution, which generally enhances its interaction with polar water molecules. It is well-established that amino acid salts of α-keto acids generally exhibit very high solubility in water.

Calcium-3-methyl-2-oxobutyrate: This compound is the calcium salt of 3-methyl-2-oxobutanoic acid.[2] As a divalent salt, one calcium ion (Ca²⁺) associates with two molecules of the 3-methyl-2-oxobutanoate anion. The solubility of calcium salts can be quite variable and is often lower than that of their corresponding alkali metal (e.g., sodium, potassium) or amino acid salts.[3] The lattice energy of the crystal structure, which is influenced by the strong electrostatic interactions between the divalent calcium ion and the carboxylate anions, can be significant. Overcoming this lattice energy for dissolution in water can be more challenging compared to a monovalent salt.

Comparative Solubility Profile

CompoundChemical FormulaMolecular Weight ( g/mol )Expected Aqueous SolubilitySupporting Evidence
L-Lysine mono(3-methyl-2-oxobutyrate)C₁₁H₂₂N₂O₅262.30Very High L-lysine derivatives are typically highly water-soluble.[1] L-lysine hydrate has a reported solubility of over 1500 g/L at 20°C.[4] Amino acid salts of α-keto acids are known to have very high water solubility, in the range of 50-70% by weight.
Calcium-3-methyl-2-oxobutyrateC₁₀H₁₄CaO₆270.29Slightly to Moderately Soluble Calcium salts of α-keto acids are generally less soluble than their alkali metal or amino acid counterparts.[3] While described as "substantially water soluble" in some contexts, this is relative.[5] Data for the structurally similar calcium 2-methylbutyrate shows a solubility of approximately 230-300 g/L.[6] Some sources describe other calcium alpha-keto acid salts as "slightly soluble in water".[3]

Factors Influencing Aqueous Solubility

Several factors can significantly impact the solubility of these compounds in an aqueous medium.

The Role of pH

The pH of the aqueous medium is a critical determinant of the solubility of both compounds, particularly due to the ionizable groups present.

  • L-Lysine mono(3-methyl-2-oxobutyrate): This salt is composed of a weak acid (3-methyl-2-oxobutanoic acid, with a predicted pKa of approximately 2.57-3.37) and a weak base (L-lysine, with pKa values for its two amino groups and one carboxylic acid group).[7][8] The solubility of this salt will be lowest near its isoelectric point and will increase significantly in both acidic and basic conditions as the functional groups become fully protonated or deprotonated, respectively.

  • Calcium-3-methyl-2-oxobutyrate: The solubility of this salt is also pH-dependent. In acidic solutions, the 3-methyl-2-oxobutanoate anion will be protonated to form the more soluble free acid (3-methyl-2-oxobutanoic acid has a high water solubility of 400.6 g/L at 20°C).[7][9] This shift in equilibrium will drive the dissolution of the calcium salt. Therefore, the solubility of Calcium-3-methyl-2-oxobutyrate is expected to increase as the pH decreases.

The Influence of Temperature

The effect of temperature on solubility is dictated by the enthalpy of the solution.

  • For many salts, solubility increases with temperature. However, for some calcium salts, the dissolution process can be exothermic, leading to a decrease in solubility as the temperature rises.[10] For example, the solubility of calcium 2-methylbutyrate shows a slight increase to a maximum at 36.5°C before decreasing at higher temperatures.[6] A similar trend might be expected for Calcium-3-methyl-2-oxobutyrate.

  • For L-Lysine mono(3-methyl-2-oxobutyrate), given the high polarity and hydrogen bonding capacity, it is likely that the dissolution process is endothermic, and thus its solubility will increase with temperature.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain definitive, comparative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective:

To determine and compare the equilibrium aqueous solubility of L-Lysine mono(3-methyl-2-oxobutyrate) and Calcium-3-methyl-2-oxobutyrate at controlled temperature and pH.

Materials:
  • L-Lysine mono(3-methyl-2-oxobutyrate)

  • Calcium-3-methyl-2-oxobutyrate

  • Deionized water

  • Buffer solutions (pH 4, 7, and 9)

  • Thermostatic shaking water bath

  • Analytical balance

  • Centrifuge

  • HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of sealed flasks containing a known volume of the desired solvent (deionized water or buffer solution). The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

    • Place the flasks in a thermostatic shaking water bath set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the flasks to stand undisturbed in the water bath for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a pipette.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of each compound.

    • Calculate the solubility of the compound in the solvent at the specified temperature and pH based on the concentration determined from the HPLC analysis and the dilution factor.

Data Analysis and Reporting:

The solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L). The results should be presented in a clear and concise manner, including the temperature and pH at which the measurements were made.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add Excess Solid to Solvent B Equilibrate in Shaking Water Bath A->B C Settle Excess Solid B->C D Withdraw and Filter Supernatant C->D E Dilute Sample D->E F HPLC Analysis E->F G Calculate Solubility F->G

Figure 1. Experimental workflow for the shake-flask solubility determination method.

Conclusion

Based on the available data and fundamental chemical principles, L-Lysine mono(3-methyl-2-oxobutyrate) is expected to have a significantly higher aqueous solubility than Calcium-3-methyl-2-oxobutyrate . The presence of the highly polar and ionizable L-lysine moiety in the former is the primary driver for this enhanced solubility. For applications requiring high concentrations in aqueous solutions, the L-lysine salt form is the superior candidate. However, for formulations where a slower dissolution rate or lower aqueous concentration is desired, the calcium salt may be a viable alternative. The provided experimental protocol offers a robust framework for researchers to generate direct, quantitative comparative data to inform their specific development needs.

References

  • Arshine USA. (n.d.). Calcium Alpha-Ketoglutaric acid(Ca-AKG). Retrieved from [Link]

  • baseclick. (n.d.). L-lysine hydrochloride for Research. Retrieved from [Link]

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (n.d.). Solubilities Studies of Basic Amino Acids. Hiroshima University Journal of the Faculty of Fisheries and Animal Husbandry, 3(2).
  • Nutritional Ingredients and Manufacturing solutions. (n.d.). Calcium Alpha-Ketoglutarate. Retrieved from [Link]

  • LookChem. (n.d.). 3-Methyl-2-oxobutanoic acid. Retrieved from [Link]

  • Solubility of Things. (n.d.). L-Lysine. Retrieved from [Link]

  • Google Patents. (n.d.). US4076745A - Process for calcium salts α-ketocarboxylic acids.
  • Scent.vn. (n.d.). Calcium 3-methyl-2-oxobutyrate (CAS 51828-94-5). Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-Methyl-2-oxobutanoic acid (FDB012250). Retrieved from [Link]

  • Wing, H. J. (1930). Solubility of calcium 2-methylbutyrate in water. Bureau of Standards Journal of Research, 5(1), 55.
  • PubChem. (n.d.). 3-Methyl-2-oxobutanoic acid. Retrieved from [Link]

  • Durpro. (n.d.). Calcium salts and solubility. Retrieved from [Link]

  • Jahnen-Dechent, W., Ketteler, M., & Kaesler, N. (2012). Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages. Food and Nutrition Sciences, 3(11), 1535-1540.
  • Exposome-Explorer - IARC. (n.d.). 3-Methyl-2-oxobutyric acid (Compound). Retrieved from [Link]

  • Google Patents. (n.d.). US6329548B1 - Aqueous stable lysine solution.
  • Wikipedia. (n.d.). Lysine. Retrieved from [Link]

  • PubChem. (n.d.). Calcium 3-methyl-2-oxobutyrate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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